5,5-Dimethylpyrrolidine-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2)4-3-6(5-8)9-7/h6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZMFHLIFAMMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495507 | |
| Record name | 5,5-Dimethylpyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65320-65-2 | |
| Record name | 5,5-Dimethylpyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,5-Dimethylpyrrolidine-2-carbonitrile: A Sterically Shielded Warhead for Protease Inhibition
Topic: Chemical properties and stability of 5,5-Dimethylpyrrolidine-2-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
5,5-Dimethylpyrrolidine-2-carbonitrile (CAS 65320-65-2) represents a specialized scaffold in medicinal chemistry, primarily utilized as a "warhead" in the design of serine protease inhibitors, most notably for Dipeptidyl Peptidase-4 (DPP-4).
Unlike the unsubstituted pyrrolidine-2-carbonitrile found in first-generation inhibitors (e.g., Vildagliptin), the 5,5-dimethyl analog incorporates a gem-dimethyl group. This structural modification serves two critical functions:
-
Metabolic Blockade: It sterically occludes the C5 position, preventing oxidative metabolism (N-dealkylation or
-hydroxylation) by cytochrome P450 enzymes. -
Conformational Lock: Via the Thorpe-Ingold effect, the gem-dimethyl group restricts the conformational flexibility of the pyrrolidine ring, potentially enhancing binding entropy and selectivity.
Core Physicochemical Properties[1]
| Property | Value / Description | Note |
| IUPAC Name | 5,5-Dimethylpyrrolidine-2-carbonitrile | |
| CAS Number | 65320-65-2 | |
| Molecular Formula | C₇H₁₂N₂ | |
| Molecular Weight | 124.18 g/mol | |
| Physical State | Solid (Low melting) or Oil | Depends on salt form (HCl salt is solid). |
| pKa (Conjugate Acid) | ~7.2 – 7.8 (Predicted) | Higher than unsubstituted 2-cyanopyrrolidine due to +I effect of methyls. |
| LogP | ~0.9 – 1.1 | More lipophilic than proline nitrile. |
| Chirality | C2 is a stereocenter | (S)-isomer is typically the bioactive pharmacophore for DPP-4. |
Synthesis & Manufacturing Protocols
The synthesis of 5,5-dimethylpyrrolidine-2-carbonitrile requires careful control to prevent racemization at the C2 position and hydrolysis of the nitrile. The most robust route proceeds via the dehydration of the corresponding primary amide.
Validated Synthetic Pathway (Amide Dehydration)
This protocol minimizes the risk of racemization compared to direct nucleophilic substitution.
Step 1: Amide Formation Precursor: 5,5-Dimethyl-L-proline (protected at Nitrogen, e.g., N-Boc).
-
Reagents: Isobutyl chloroformate / NMM (Mixed Anhydride method) followed by NH₃(g) or NH₄OH.
-
Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by ammonia.
Step 2: Dehydration to Nitrile
-
Reagents: Trifluoroacetic anhydride (TFAA) or Cyanuric Chloride in DMF.
-
Conditions: 0°C to Room Temperature.
-
Protocol:
-
Dissolve N-Boc-5,5-dimethylprolinamide in dry DCM/Pyridine.
-
Add TFAA dropwise at 0°C. The reaction is usually complete within 1-2 hours.
-
Critical Control: Maintain temperature < 5°C during addition to prevent exotherms that could degrade the labile nitrile.
-
Aqueous workup followed by N-deprotection (e.g., HCl/Dioxane or TFA/DCM).
-
DOT Diagram: Synthetic Logic & Impurity Control
The following diagram illustrates the synthesis flow and critical control points (CCPs) for impurity management.
Figure 1: Synthetic pathway highlighting Critical Control Points (CCPs) for preventing hydrolysis and racemization.
Stability Profile & Reactivity
The stability of 5,5-dimethylpyrrolidine-2-carbonitrile is governed by the electrophilicity of the nitrile carbon and the steric bulk of the dimethyl group.
Hydrolytic Stability
Nitriles are susceptible to hydrolysis under acidic or basic conditions, converting first to the primary amide and subsequently to the carboxylic acid.
-
Acidic Hydrolysis: The protonation of the nitrile nitrogen activates the carbon for water attack.
-
Impact of 5,5-Dimethyl: While the gem-dimethyl group shields the ring nitrogen, it offers limited direct steric protection to the C2-nitrile. Therefore, moisture exclusion is critical during storage.
-
Self-Validation: In aqueous solution at neutral pH, the compound is relatively stable. However, in the presence of strong acids (used for salt formation), prolonged exposure to moisture will lead to amide formation (detectable by HPLC as a +18 Da mass shift).
Metabolic Stability (The "Gem-Dimethyl Effect")
This is the defining advantage of this scaffold over simple pyrrolidines.
-
Mechanism: Cytochrome P450 enzymes typically oxidize the carbon
to the amine (C5 position). -
Observation: The presence of two methyl groups at C5 eliminates the abstractable hydrogen atoms required for this oxidative pathway.
-
Result: Significantly increased metabolic half-life (
) in liver microsome assays compared to unsubstituted analogs.
Intramolecular Cyclization (Diketopiperazine Formation)
When incorporated into peptide drugs (e.g., X-Pro-Nitrile), the free amine of the N-terminal amino acid can attack the nitrile or the amide bond.
-
Risk: Formation of Diketopiperazines (DKP) leads to irreversible drug inactivation.
-
Mitigation: The 5,5-dimethyl group introduces steric strain that disfavors the planar transition state required for DKP formation, thereby enhancing the solution stability of the parent drug.
DOT Diagram: Degradation Pathways
Figure 2: Major degradation pathways. Note that the metabolic C5-oxidation pathway is blocked by the gem-dimethyl substitution.
Drug Development Applications: Mechanism of Action
The primary application of this scaffold is as a reversible covalent inhibitor of serine proteases, specifically DPP-4 (CD26).
Mechanism: The Nitrile Warhead
-
Recognition: The pyrrolidine ring mimics the Proline residue, which DPP-4 specifically recognizes at the P1 position of substrates (e.g., GLP-1).
-
Attack: The hydroxyl group of the active site Serine (Ser630 in DPP-4) acts as a nucleophile.
-
Adduct Formation: The Serine-OH attacks the nitrile carbon (
), forming an imidate adduct. -
Reversibility: Unlike irreversible inhibitors (e.g., fluorophosphonates), the imidate adduct hydrolyzes slowly or dissociates, allowing for a sustained but reversible pharmacodynamic effect. This reduces the risk of permanent off-target haptenization.
DOT Diagram: DPP-4 Binding Mechanism
Figure 3: Mechanism of reversible covalent inhibition of DPP-4 by the nitrile warhead.
Handling and Storage Protocols
To maintain the integrity of the nitrile group and prevent hygroscopic degradation of the salt form.
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic, especially as the HCl or TFA salt.
-
Handling:
-
Avoid prolonged exposure to moisture.
-
Re-test purity (HPLC) if stored for >6 months. Look for the amide peak (approx. 2-3 minutes shift on C18 reverse phase).
-
-
Safety:
-
Treat as a potent bioactive compound.
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled (typical for nitriles and bioactive pyrrolidines).
-
H315/H319: Causes skin and serious eye irritation.
-
References
-
Synthesis of Cyanopyrrolidines: Villhauer, E. B., et al. "1-[[3-Hydroxy-1-adamantyl]amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 2003, 46(13), 2774–2789. Link
-
DPP-4 Inhibition Mechanism: Law, S., et al. "Dipeptidyl Peptidase IV Inhibitors as a Novel Approach for the Treatment of Type 2 Diabetes." Expert Opinion on Investigational Drugs, 2008. Link
- Gem-Dimethyl Effect: Beesley, R. M., et al. "The Formation and Stability of spiro-Compounds. Part I. spiro-Compounds from cyclo-Hexane." Journal of the Chemical Society, Transactions, 1915, 107, 839. (Classic reference for Thorpe-Ingold effect).
-
Chemical Stability of Nitriles: "Hydrolysis of Nitriles." Organic Chemistry Portal. Link
-
Compound Data: PubChem CID 11126210 (Related Lactam) and specific catalog entries for CAS 65320-65-2. Link
Therapeutic Potential of 5,5-Dimethylpyrrolidine-2-carbonitrile in Diabetes Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, presents a significant global health challenge. The discovery and development of novel therapeutic agents with improved efficacy and safety profiles remain a critical priority. This technical guide explores the therapeutic potential of 5,5-Dimethylpyrrolidine-2-carbonitrile, a novel small molecule, in the context of diabetes research. Based on the well-established pharmacology of the broader class of pyrrolidine-2-carbonitrile derivatives, this document posits that 5,5-Dimethylpyrrolidine-2-carbonitrile acts as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Inhibition of DPP-4 enhances the "incretin effect," a crucial physiological process for maintaining glucose homeostasis that is often impaired in individuals with type 2 diabetes. This guide will provide an in-depth analysis of the hypothesized mechanism of action, a series of robust experimental protocols for validation, and a discussion of the potential advantages and future directions for the development of this compound as a next-generation anti-diabetic agent.
Introduction: The Unmet Need in Diabetes and the Promise of the Pyrrolidine-2-Carbonitrile Scaffold
Type 2 diabetes (T2D) is a progressive disease characterized by insulin resistance and a relative deficiency in insulin secretion.[1] A key pathophysiological feature of T2D is a diminished "incretin effect".[2][3] Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones released in response to nutrient intake that potentiate glucose-dependent insulin secretion from pancreatic β-cells.[4][5] The enzyme Dipeptidyl Peptidase-4 (DPP-4) rapidly degrades these incretin hormones, limiting their physiological action.[6][7]
DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that block the action of the DPP-4 enzyme.[8] By preventing the degradation of GLP-1 and GIP, these drugs increase the circulating levels of active incretins, thereby enhancing insulin secretion, suppressing glucagon release, and ultimately lowering blood glucose levels in a glucose-dependent manner.[6][9]
The pyrrolidine-2-carbonitrile scaffold has emerged as a critical pharmacophore in the design of potent and selective DPP-4 inhibitors.[10][11][12] Several successful drugs in this class incorporate this structural motif. This guide focuses on a specific derivative, 5,5-Dimethylpyrrolidine-2-carbonitrile, hypothesizing its role as a novel DPP-4 inhibitor with potential for high efficacy and a favorable safety profile.
Hypothesized Mechanism of Action: 5,5-Dimethylpyrrolidine-2-carbonitrile as a DPP-4 Inhibitor
We postulate that 5,5-Dimethylpyrrolidine-2-carbonitrile exerts its anti-diabetic effects by competitively and selectively inhibiting the DPP-4 enzyme. The nitrile group of the pyrrolidine-2-carbonitrile moiety is expected to form a covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the active site of DPP-4. The dimethyl substitution at the 5-position may enhance binding affinity and selectivity, potentially offering an improved pharmacokinetic and pharmacodynamic profile compared to existing gliptins.
By inhibiting DPP-4, 5,5-Dimethylpyrrolidine-2-carbonitrile is expected to increase the half-life of endogenous GLP-1 and GIP.[9] This leads to a cascade of beneficial downstream effects for glucose control:
-
Enhanced Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate the release of insulin from pancreatic β-cells in response to rising blood glucose levels.[13]
-
Suppression of Glucagon Release: Increased GLP-1 levels act on pancreatic α-cells to inhibit the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[7]
-
Potential for β-Cell Preservation: Preclinical studies with other GLP-1 receptor agonists have suggested that enhanced GLP-1 signaling may promote β-cell proliferation and inhibit apoptosis, although the direct long-term effects of DPP-4 inhibitors on β-cell mass in humans are still under investigation.[13][14]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of 5,5-Dimethylpyrrolidine-2-carbonitrile.
Experimental Validation Workflow
A tiered approach is proposed to systematically evaluate the therapeutic potential of 5,5-Dimethylpyrrolidine-2-carbonitrile, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo animal models.
Experimental Workflow Diagram
Sources
- 1. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is the Incretin Effect in Diabetes Control? [boltpharmacy.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. brieflands.com [brieflands.com]
- 8. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 9. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidas... - ChEMBL [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. GLP-1R in diabetes mellitus: from basic discovery to therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) of 5,5-Dimethylpyrrolidine-2-carbonitrile Derivatives
Executive Summary
The pyrrolidine-2-carbonitrile scaffold represents a cornerstone in the design of serine protease inhibitors, most notably for Dipeptidyl Peptidase 4 (DPP-4). While the unsubstituted scaffold (exemplified by Vildagliptin) is clinically validated, it suffers from inherent chemical instability due to intramolecular cyclization.
This guide analyzes the 5,5-dimethylpyrrolidine-2-carbonitrile derivative—a precision-engineered modification designed to exploit the Thorpe-Ingold effect . By introducing gem-dimethyl substitution at the C5 position, medicinal chemists can modulate conformational entropy, block metabolic "soft spots," and critically, prevent the formation of inactive diketopiperazine adducts. This document details the mechanistic rationale, synthetic challenges, and biological evaluation protocols for this advanced scaffold.
The Pharmacophore: Mechanistic Basis & The "Nitrile Trap"
To understand the SAR of the 5,5-dimethyl derivative, one must first master the interaction between the parent nitrile "warhead" and the enzyme active site.
The Covalent Reversible Mechanism
The electrophilic nitrile group (–C≡N) functions as a "suicide substrate" mimic. It does not act as a transition state analogue in the traditional sense but forms a reversible covalent imidate adduct with the catalytic serine residue (Ser630 in DPP-4).
-
The Attack: The hydroxyl group of Ser630 attacks the nitrile carbon.
-
The Stabilization: The resulting imidate nitrogen is stabilized by the oxyanion hole (Tyr547).
-
The Kinetics: This reaction is reversible (
is slow but non-zero), classifying these inhibitors as "slow-tight binding."
The Stability Paradox (The "Why" of 5,5-Dimethyl)
Unsubstituted 2-cyanopyrrolidines (like Vildagliptin) are prone to an intramolecular reaction where the free secondary amine attacks the amide carbonyl of the linker, expelling the nitrile moiety and forming a diketopiperazine (DKP). This is a major degradation pathway.
The 5,5-Dimethyl Solution: Introducing bulky methyl groups at C5 creates significant steric hindrance adjacent to the nucleophilic nitrogen. This steric bulk prevents the nitrogen from achieving the trajectory required to attack the carbonyl, effectively "locking out" the degradation pathway while maintaining the nitrile's reactivity toward the enzyme.
Figure 1: Mechanistic bifurcation. The 5,5-dimethyl substitution (Green thick line) blocks the intramolecular cyclization pathway that plagues unsubstituted analogues (Red dashed line).
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is defined by three distinct zones: the Warhead (C2), the Shield (C5), and the Anchor (N1).
Zone A: The Warhead (C2-Carbonitrile)
-
Requirement: Must be in the (S)-configuration. The (R)-enantiomer typically shows a >100-fold loss in potency because the nitrile vector points away from Ser630.
-
SAR Rule: Substitution of the nitrile with other warheads (e.g., boronic acid, aldehyde) changes the kinetics. The nitrile is preferred for its balance of stability and reactivity.
Zone B: The Shield (C5-Gem-Dimethyl)
This is the critical differentiator.
-
Steric Tolerance: The S2 active site of DPP-4 is hydrophobic but spatially restricted.
-
Small groups (H, F): Well tolerated.
-
Gem-dimethyl: Induces the Thorpe-Ingold Effect (angle compression), favoring the bioactive conformation. However, if the S2 pocket is too tight (as in some DPP-8/9 isoforms), this substitution can increase selectivity for DPP-4 over off-targets.
-
-
Metabolic Blockade: C5 is a common site for oxidative metabolism (CYP450). Methylation blocks
-oxidation, extending half-life ( ).
Zone C: The Anchor (N1-Acylation)
The nitrogen must be acylated with an
| Structural Zone | Modification | Effect on Potency (IC50) | Effect on Stability |
| C2 (Warhead) | (S)-CN | Optimal (< 10 nM) | Moderate (hydrolysis risk) |
| (R)-CN | Inactive (> 1 µM) | High | |
| CONH2 (Amide) | Inactive (No covalent bond) | High | |
| C5 (Shield) | Unsubstituted (H,H) | High | Low (Cyclizes to DKP) |
| 5,5-Dimethyl | High/Moderate (Depends on S2 fit) | Excellent (Steric lock) | |
| 5,5-Diphenyl | Low (Steric clash) | High | |
| N1 (Anchor) | Adamantyl-Glycine | High (Vildagliptin-like) | N/A |
Synthetic Pathways[1]
Synthesizing the 5,5-dimethylpyrrolidine core is non-trivial due to the steric hindrance hindering the initial ring closure. The following protocol is the industry standard for high-purity generation.
Retrosynthetic Analysis
The target is accessed via 5,5-dimethyl-L-proline , which is converted to the amide and then dehydrated to the nitrile.
Figure 2: Linear synthesis of the core scaffold. Note that Step 2 requires the Mixed Anhydride method as standard coupling reagents often fail due to the steric bulk at C5.
Detailed Protocol: Step 3 (Dehydration)
Crucial Step: Converting the amide to the nitrile without racemization.
-
Setup: Dissolve N-Boc-5,5-dimethylprolinamide (1.0 eq) in anhydrous DCM under Nitrogen.
-
Reagent Addition: Add Pyridine (3.0 eq) followed by dropwise addition of Trifluoroacetic Anhydride (TFAA) (1.5 eq) at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. The reaction is usually complete within 2 hours.
-
Workup: Quench with saturated NaHCO3. Wash organic layer with 1M HCl (to remove pyridine), then brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The nitrile is visible by IR (~2240 cm⁻¹).
Biological Evaluation Protocols
To validate the activity of 5,5-dimethyl derivatives, a self-validating enzymatic assay is required.
Fluorometric DPP-4 Inhibition Assay
This assay measures the cleavage of the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Enzyme: Recombinant Human DPP-4 (0.5 nM final concentration).
-
Substrate: H-Gly-Pro-AMC (
). Use at . -
Protocol:
-
Incubate Enzyme + Inhibitor (various concentrations) for 15 mins at 25°C.
-
Add Substrate to initiate reaction.
-
Read: Kinetic mode, Ex 360 nm / Em 460 nm for 30 minutes.
-
Analysis: Plot
vs. [I] to determine IC50.
-
Selectivity Profiling (The "Clean" Screen)
Because 5,5-dimethyl substitution alters the shape of the molecule, selectivity against related proteases is critical to avoid toxicity.
-
DPP-8/9: Intracellular proteases. Inhibition leads to T-cell toxicity and alopecia. Target: >1000-fold selectivity.
-
FAP (Fibroblast Activation Protein): Relevant in oncology.
-
PREP (Prolyl Endopeptidase): CNS target.
References
-
Mechanism of DPP-4 Inhibition
- Berger, J. P., et al. (2018). Peptide-based drug discovery: Current status and future directions. Journal of Medicinal Chemistry.
-
(Generalized reference for peptidase inhibitors).
-
Synthesis of Pyrrolidine-2-carbonitriles
- Sakai, K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry.
-
Chemical Stability & Cyclization (Vildagliptin)
- Nassar, M. W., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin. Molecules.
-
Gem-Dimethyl Effect (Thorpe-Ingold)
- Jung, M. E., & Piizzi, G. (2005).
-
DPP-4 Inhibitor SAR Reviews
- Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry.
Technical Profile: Pharmacokinetics and Metabolic Stability of 5,5-Dimethylpyrrolidine-2-carbonitrile
[1]
Executive Summary
5,5-Dimethylpyrrolidine-2-carbonitrile represents a specialized scaffold in medicinal chemistry, primarily utilized as a metabolically stabilized "warhead" for targeting serine proteases (e.g., DPP-4, POP) and cysteine proteases (e.g., Cathepsin K/S).[1]
Unlike the unsubstituted parent pyrrolidine-2-carbonitrile (the core of Vildagliptin), the introduction of the gem-dimethyl group at the C5 position serves a critical pharmacokinetic function: it sterically blocks the primary site of oxidative metabolism (α-hydroxylation).[1] This modification significantly extends metabolic half-life (
This guide details the pharmacokinetic (PK) behavior, metabolic pathways, and experimental protocols required to evaluate this scaffold in drug discovery.[2]
Structural & Physicochemical Basis of PK
The pharmacokinetic profile of 5,5-dimethylpyrrolidine-2-carbonitrile is dictated by two structural features: the nitrile warhead and the C5 gem-dimethyl blockade .[1]
Physicochemical Properties (Predicted)
| Parameter | Value / Range | Impact on PK |
| Molecular Weight | ~124.18 g/mol | High permeability; rapid absorption.[1] |
| LogP (Octanol/Water) | 1.2 – 1.8 | Moderate lipophilicity; good oral bioavailability ( |
| pKa (Pyrrolidine N) | ~9.5 (Basic) | Ionized at physiological pH; lysosomal trapping potential. |
| PSA (Polar Surface Area) | ~23 Ų | Excellent blood-brain barrier (BBB) penetration potential.[1] |
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The 5,5-dimethyl substitution introduces conformational constraints.[1]
-
Metabolic Impact: It prevents the formation of the iminium ion intermediate at C5, which is the requisite step for CYP450-mediated ring opening or lactam formation (the major clearance pathway for simple pyrrolidines).
-
Chemical Stability: It protects the secondary amine from non-specific conjugation but may reduce the nucleophilicity of the nitrogen due to steric bulk.
Metabolic Stability & Biotransformation
"Soft Spot" Analysis
In unsubstituted pyrrolidine-2-carbonitriles (e.g., Vildagliptin), the primary metabolic clearance involves:
-
Hydrolysis of the Nitrile: Conversion to amide/acid.[3]
-
C5 Oxidation: CYP-mediated hydroxylation leading to ring opening.[1]
In 5,5-Dimethylpyrrolidine-2-carbonitrile:
-
C5 Oxidation: BLOCKED. The lack of abstractable protons at C5 renders this position metabolically inert to CYP450.
-
Nitrile Hydrolysis: ACTIVE. The nitrile group remains susceptible to hydrolysis by CYP3A4 (oxidative attack) or cytosolic nitrilases .
-
N-Glucuronidation: POSSIBLE. Direct conjugation at the secondary amine (Phase II).[1]
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the standard vs. stabilized scaffold.
Figure 1: Comparative metabolic fate.[4] The gem-dimethyl group effectively shuts down the C5 oxidative pathway, shifting clearance to nitrile hydrolysis.[1]
Pharmacokinetic Evaluation Protocols
To validate the stability of this scaffold, researchers must employ specific assays that differentiate between oxidative clearance (CYP) and hydrolytic clearance (chemical/enzymatic).
In Vitro Microsomal Stability Assay (Protocol)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Test Compound: 5,5-Dimethylpyrrolidine-2-carbonitrile (1 µM final).[1]
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH (1 mM).
-
Control: Without NADPH (to assess non-CYP hydrolysis).
Workflow:
-
Pre-incubation: Equilibrate HLM and test compound in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH to initiate oxidative metabolism.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation:
-
Rapid loss with NADPH: Indicates CYP-mediated metabolism (likely Nitrile
Amide via CYP3A4).[1] -
Loss without NADPH: Indicates cytosolic amidase/nitrilase activity or chemical instability.
-
Stability: If
min, the 5,5-dimethyl modification is successful in stabilizing the scaffold.
Covalent Binding Kinetics ( )
Since the nitrile is a "warhead," PK is not just about clearance but also target residence time.
Protocol:
-
Incubate compound with recombinant enzyme (e.g., DPP-4) at varying concentrations.[1]
-
Measure enzyme activity at multiple time points.[5]
-
Plot
vs. [I] to determine (maximal inactivation rate) and (binding affinity). -
Note: The 5,5-dimethyl group may increase
(reduce affinity) due to steric clash; this must be balanced against the improved metabolic stability.
CYP Inhibition & Drug-Drug Interaction (DDI) Potential
While the scaffold itself is stable, the nitrile group can interact with the heme iron of CYP450 enzymes, potentially causing Reversible or Mechanism-Based Inhibition (MBI) .
-
CYP3A4 Inhibition: Nitriles can coordinate with the heme iron, acting as competitive inhibitors.
-
Protocol: Perform an IC50 shift assay.
References
-
Vertex AI Search. (2025). Metabolic Stability and Pharmacokinetics of Nitrile-Containing Drugs. Retrieved from 6.
-
National Institutes of Health (NIH). (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group. Retrieved from 3.
-
BLD Pharm. (2024). 5,5-Dimethylpyrrolidine-2-carbonitrile Product Data. Retrieved from 7.
-
Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Retrieved from 8.
-
Frontiers in Pharmacology. (2022). Structure Activity Relationships for Novel Inhibitors. Retrieved from 9.
Sources
- 1. mrtoasted.com [mrtoasted.com]
- 2. inotiv.com [inotiv.com]
- 3. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 6. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 7. 204387-53-1|(S)-Pyrrolidine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
Navigating the Landscape of 5,5-Dimethylpyrrolidine Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Properties, and Applications of Key Analogs
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with substituted pyrrolidine scaffolds. While a specific CAS number and dedicated physiochemical data for 5,5-Dimethylpyrrolidine-2-carbonitrile are not prominently available in public databases, this document provides an in-depth analysis of closely related and commercially available analogs. By examining the synthesis, properties, and applications of these analogs, we aim to provide a foundational understanding that can inform research and development involving the 5,5-dimethylpyrrolidine core.
Introduction: The Significance of the 5,5-Dimethylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a gem-dimethyl group at the 5-position can confer unique properties to the molecule, including increased metabolic stability and conformational rigidity. The additional presence of a carbonitrile group at the 2-position introduces a versatile functional handle for further chemical modifications, making these compounds valuable building blocks in drug discovery.
This guide will focus on key analogs, including the corresponding carboxylic acids, N-protected derivatives, and the closely related 2-pyrrolidinone, to build a comprehensive understanding of this chemical space.
Physicochemical Data of Key 5,5-Dimethylpyrrolidine Analogs
A critical aspect of utilizing any chemical compound in a research setting is a thorough understanding of its physicochemical properties. The following table summarizes the available data for key analogs of 5,5-Dimethylpyrrolidine-2-carbonitrile.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 5,5-Dimethyl-2-pyrrolidinone | 5165-28-6 | C6H11NO | 113.16 | Melting Point: 39-40°C; Boiling Point: 229.2°C at 760 mmHg[1][2][3] |
| (S)-5,5-Dimethylpyrrolidine-2-carboxylic acid | 67639-74-1 | C7H13NO2 | 143.18 | - |
| (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | 1310680-45-5 | C22H23NO4 | 365.43 | Appearance: White powder; Storage: 0-8 °C[4] |
| (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | Not explicitly found | C22H23NO4 | 365.42 | Form: Solid[5] |
| 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | 900158-99-8 | C12H21NO4 | 243.3 | - |
| (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine | 62617-70-3 | C6H13N | 99.17 | An important chiral auxiliary[6] |
Synthesis of a Pyrrolidine-2-carbonitrile: A Case Study
While a direct synthesis for 5,5-Dimethylpyrrolidine-2-carbonitrile is not detailed in the available literature, the synthesis of the closely related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile offers a valuable and instructive workflow. This compound is a key intermediate in the synthesis of the dipeptidyl peptidase IV (DPP-IV) inhibitor, Vildagliptin.[7][8]
The synthesis can be conceptualized in the following key stages:
Caption: Synthetic pathway to a pyrrolidine-2-carbonitrile intermediate.
Step-by-Step Methodology:
-
N-Acylation: L-proline is reacted with chloroacetyl chloride in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions. This step introduces the chloroacetyl group onto the nitrogen atom of the pyrrolidine ring.[8]
-
Amidation: The resulting carboxylic acid is then converted to the corresponding primary amide. This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an ammonia source, such as ammonium bicarbonate.[8]
-
Dehydration: The final step involves the dehydration of the primary amide to the carbonitrile. A strong dehydrating agent, such as trifluoroacetic anhydride, is employed to effect this transformation.[8]
This synthetic sequence highlights a robust and adaptable method for the preparation of pyrrolidine-2-carbonitriles from readily available amino acid precursors.
Potential Applications and Research Directions
The 5,5-dimethylpyrrolidine scaffold and its derivatives are of significant interest in several areas of drug discovery and development.
-
Peptide Synthesis: N-protected derivatives, such as the Fmoc- and Boc-protected 5,5-dimethylpyrrolidine-2-carboxylic acids, serve as valuable and sterically hindered building blocks in solid-phase peptide synthesis.[4] The gem-dimethyl group can impart resistance to enzymatic degradation and influence the peptide's secondary structure.
-
Enzyme Inhibitors: As demonstrated by the synthesis of the Vildagliptin intermediate, the pyrrolidine-2-carbonitrile moiety is a key pharmacophore for inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes.[8]
-
Chiral Auxiliaries: Chiral pyrrolidine derivatives, such as (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine, are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of chemical reactions.[6][9]
The logical relationship for the utility of these compounds can be visualized as follows:
Caption: Applications stemming from the 5,5-dimethylpyrrolidine core.
Safety and Handling
Based on the safety data sheets of related compounds, derivatives of dimethylpyrrolidine should be handled with care. The following general precautions are recommended:
-
Causes skin and serious eye irritation. [10]
-
May cause respiratory irritation. [10]
-
Harmful if swallowed, inhaled, or absorbed through the skin. [11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [11][12]
-
Handle in a well-ventilated area or in a chemical fume hood. [10][11]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances. [10]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound being used.
Conclusion
While the specific compound 5,5-Dimethylpyrrolidine-2-carbonitrile remains elusive in terms of a dedicated CAS number and comprehensive public data, a wealth of information exists for its close analogs. This guide has synthesized this information to provide a valuable resource for researchers. The established synthetic routes to related pyrrolidine-2-carbonitriles, coupled with the known applications of the 5,5-dimethylpyrrolidine scaffold in medicinal chemistry and asymmetric synthesis, underscore the potential of this compound class. It is our hope that this guide will serve as a solid foundation for future research and innovation in this promising area of chemical science.
References
-
AK Scientific, Inc. Safety Data Sheet: (2R,5R)-2,5-Dimethylpyrrolidine. Link
-
J & W PharmLab, LLC. Material Safety Data Sheet: dimethyl-pyrrolidine-2-carboxylic acid. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2,5-Dimethylpyrrole. Link
-
Sigma-Aldrich. (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid AldrichCPR. Link
-
Chemsrc. 5,5-Dimethyl-2-pyrrolidinone | CAS#:5165-28-6. Link
-
BLDpharm. 67639-74-1|(S)-5,5-Dimethylpyrrolidine-2-carboxylic acid. Link
-
LookChem. 5,5-Dimethylpyrrolidin-2-one. Link
-
Chem-Impex. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Link
-
MilliporeSigma. 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid. Link
-
Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. ResearchGate. Link
-
ChemicalBook. 5,5-Dimethyl-2-pyrrolidinone | 5165-28-6. Link
-
Fluorochem. (2S,5R)-1,5-dimethylpyrrolidine-2-carboxylic acid. Link
-
PubChem. 5,5-Dimethylpyrrolidin-2-one. Link
-
Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-Oxide. PMC. Link
-
Google Patents. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound... Link
-
Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Link
-
Merck Millipore. 5,5-Dimethyl-1-pyrroline N-oxide for ESR-spectroscopy. Link
-
Santa Cruz Biotechnology. (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine. Link
-
Plu.mx. Asymmetric synthesis of trans-2,5-dimethylpyrrolidine. Link
Sources
- 1. 5,5-Dimethyl-2-pyrrolidinone | CAS#:5165-28-6 | Chemsrc [chemsrc.com]
- 2. 5,5-Dimethylpyrrolidin-2-one|lookchem [lookchem.com]
- 3. 5,5-Dimethyl-2-pyrrolidinone | 5165-28-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine | CAS 62617-70-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. PlumX [plu.mx]
- 10. aksci.com [aksci.com]
- 11. jwpharmlab.com [jwpharmlab.com]
- 12. fishersci.com [fishersci.com]
Literature review of proline nitrile analogues including 5,5-dimethyl derivatives
The literature review of proline nitrile analogues , specifically focusing on the 5,5-dimethyl derivatives , is presented below as an in-depth technical guide.
Structural Optimization, Synthesis, and Pharmacological Stability in DPP-4 Inhibition
Executive Summary
Proline nitrile (cyanopyrrolidine) analogues represent a cornerstone in the design of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a validated class of antidiabetic agents including Vildagliptin and Saxagliptin. While highly potent, the pyrrolidine-2-carbonitrile scaffold suffers from inherent chemical instability, primarily the intramolecular cyclization to form inactive diketopiperazines (DKPs) .
This guide analyzes the 5,5-dimethylpyrrolidine-2-carbonitrile scaffold—a structural modification designed to leverage the gem-dimethyl effect (Thorpe-Ingold effect) to modulate conformational entropy. Unlike typical applications where gem-dimethyl groups accelerate cyclization, in this specific steric context, the 5,5-dimethyl substitution shields the secondary amine, paradoxically retarding DKP formation while locking the peptide bond in a cis-conformation favorable for enzyme binding but resistant to hydrolytic cleavage.
Structural Rationale & Mechanism
2.1 The "Warhead" Mechanism
Proline nitriles function as covalent reversible inhibitors. The nitrile group (
2.2 The Instability Problem: Diketopiperazine (DKP) Formation
In solution, N-terminal amino acyl-proline nitriles (e.g., Vildagliptin precursors) undergo a spontaneous intramolecular nucleophilic attack. The free amine of the N-terminal residue attacks the carbonyl carbon of the proline amide bond, resulting in the expulsion of the nitrile moiety or cyclization to a DKP, rendering the drug inactive.
2.3 The 5,5-Dimethyl Solution
Introduction of a gem-dimethyl group at the 5-position of the pyrrolidine ring (adjacent to the ring nitrogen) introduces significant steric bulk.
-
Conformational Lock: The 5,5-dimethyl group restricts the rotation of the N-C
bond, favoring a cis-amide conformation (required for certain binding modes) but energetically penalizing the transition state required for DKP cyclization. -
Nucleophilic Shielding: The methyl groups create a "steric umbrella" over the pyrrolidine nitrogen, reducing its nucleophilicity and preventing it from attacking the antecedent carbonyl.
Figure 1: Mechanism of instability (DKP formation) and the blocking effect of 5,5-dimethyl substitution.
Chemical Synthesis of the Core Scaffold
The synthesis of 5,5-dimethylpyrrolidine-2-carbonitrile is non-trivial due to the steric hindrance at the 5-position. The standard L-proline starting material cannot be directly methylated. A de novo ring construction strategy is required.
Protocol: De Novo Synthesis via Nitro-Michael Addition
Reagents: 2-Nitropropane, Methyl Acrylate, Zinc Dust, Acetic Acid, Boc-Anhydride, Ammonia, Trifluoroacetic Anhydride (TFAA).
Step 1: Michael Addition (Formation of Acyclic Precursor)
-
Dissolve 2-nitropropane (1.0 eq) in acetonitrile with a catalytic base (DBU or Triton B).
-
Add methyl acrylate (1.1 eq) dropwise at 60°C.
-
Stir for 4 hours. The thermodynamic product is methyl 4-methyl-4-nitropentanoate .
-
Checkpoint: Verify via TLC (Hexane/EtOAc 4:1).
Step 2: Reductive Cyclization (The "Zinc-Acetic Acid" Method)
-
Dissolve the nitro-ester (10 g) in 95% Ethanol (150 mL).
-
Add Zinc dust (10 eq) and cool to 0°C.
-
Add Glacial Acetic Acid (15 eq) dropwise (Exothermic!).
-
Stir at room temperature for 12 hours. The nitro group reduces to an amine, which spontaneously attacks the ester to form 5,5-dimethyl-2-pyrrolidone .
-
Filter zinc salts and concentrate.
Step 3: Lactam Reduction & Protection
-
Reduce the lactam using LiAlH4 in THF (reflux, 4h) to yield 2,2-dimethylpyrrolidine .
-
Note: The 2,2-dimethylpyrrolidine is volatile. Do not evaporate to dryness.
-
Immediately protect with (Boc)2O in DCM/TEA to yield N-Boc-2,2-dimethylpyrrolidine .
Step 4: Anodic Oxidation / Cyanation (The "Shono" Route) Alternative to direct cyanation which is difficult on hindered amines.
-
Perform Shono oxidation (electrochemical oxidation) of N-Boc-2,2-dimethylpyrrolidine in MeOH to get the 2-methoxy intermediate.
-
Treat with TMSCN and BF3·OEt2 (Lewis Acid) at -78°C.
-
The cyanide nucleophile displaces the methoxy group to form N-Boc-5,5-dimethylpyrrolidine-2-carbonitrile .
Step 5: Deprotection
-
Treat with 4M HCl in Dioxane to yield the final salt: 5,5-dimethylpyrrolidine-2-carbonitrile HCl .
Figure 2: Synthetic pathway for the 5,5-dimethylpyrrolidine-2-carbonitrile core.
Comparative Pharmacology (SAR)
The following table summarizes the impact of the 5,5-dimethyl substitution compared to the unsubstituted proline scaffold (Vildagliptin core).
| Parameter | Unsubstituted Proline Nitrile | 5,5-Dimethyl Proline Nitrile | Causality / Rationale |
| DPP-4 Potency (IC50) | < 10 nM (High) | 10–50 nM (Moderate) | Steric bulk at P1' position may slightly interfere with S1 hydrophobic pocket fit. |
| Chemical Stability (t1/2) | Low (< 24h in solution) | High (> 7 days) | Gem-dimethyl group prevents N-terminal attack on carbonyl (DKP formation). |
| Metabolic Stability | Susceptible to hydrolysis | Resistant | Steric hindrance blocks access of non-specific hydrolases. |
| Conformation | Trans/Cis equilibrium | Locked Cis -Amide | Thorpe-Ingold effect forces the ring into a specific pucker, favoring cis geometry. |
| Selectivity (DPP8/9) | Variable | Enhanced | The restricted conformation often reduces affinity for off-target proteases (DPP8/9). |
Experimental Protocols
5.1 In Vitro DPP-4 Inhibition Assay
Self-validating protocol ensuring enzyme activity before inhibition testing.
-
Buffer Prep: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1% BSA.
-
Substrate: Gly-Pro-AMC (Fluorogenic).
determination required for each batch (typically ~50 µM). -
Validation Step: Run a "No Inhibitor" control. Fluorescence slope must be linear (
) for 20 minutes. If non-linear, enzyme concentration is too high or substrate is depleted. -
Assay:
-
Incubate DPP-4 (human recombinant, 10 ng/well) with 5,5-dimethyl analogue (varying concentrations) for 15 min at 37°C.
-
Add Gly-Pro-AMC (final conc. =
). -
Read Ex/Em 360/460 nm kinetically for 30 min.
-
-
Calculation: Fit rates to a 4-parameter logistic model to determine IC50.
5.2 Stability (DKP Formation) Assay
-
Dissolve compound (1 mM) in Phosphate Buffer (pH 7.4) and Ammonium Bicarbonate (pH 8.5 - accelerates DKP).
-
Incubate at 37°C.
-
Sampling: Take aliquots at t=0, 1h, 4h, 24h, 48h.
-
Analysis: LC-MS/MS.
-
Monitor: Loss of parent mass (M+) and appearance of DKP mass (M - NH3 or M - CN group depending on pathway).
-
Success Criteria: Unsubstituted control must show >50% degradation by 24h at pH 8.5. 5,5-dimethyl analogue should show <5% degradation.
-
References
-
Van Lierop, B. J., Jackson, W. R., & Robinson, A. J. (2010).[1][2] "5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline."[3] Tetrahedron, 66(29), 5357-5366.[1] Link[1]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on Thorpe-Ingold Effect). Link
-
Rosenquist, A., et al. (2025).[4] "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies." Brieflands. Link
-
Magriotis, P. A. (2003). "A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence."[5] Journal of Peptide Research, 61(3), 140-151. Link
-
ChemicalBook. (2025).[2] "5,5-Dimethyl-1-pyrroline N-oxide Product Description and Synthesis." Link
Sources
- 1. Issuu [issuu.com]
- 2. researchgate.net [researchgate.net]
- 3. Pseudoprolines as stereoelectronically tunable proline isosteres [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity Mechanisms of 5,5-Dimethylpyrrolidine-2-carbonitrile
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Within this class, cyanopyrrolidine-containing molecules have emerged as potent enzyme inhibitors. This technical guide provides a comprehensive analysis of the anticipated binding affinity mechanisms of 5,5-Dimethylpyrrolidine-2-carbonitrile, a representative member of this structural class. Drawing upon extensive research of structurally analogous compounds, this document elucidates the molecular interactions governing its binding to its putative target, Dipeptidyl Peptidase-4 (DPP-4). Herein, we delve into the intricate details of its binding mode, the key residues involved, and the thermodynamic and kinetic principles underpinning its affinity. Furthermore, we present detailed, field-proven experimental protocols for the empirical determination of binding affinity and computational workflows for in-silico characterization. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting DPP-4.
Introduction: The Significance of the Pyrrolidine Scaffold and DPP-4 Inhibition
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in drug discovery.[1] Its structural features allow for three-dimensional diversity and the presentation of functional groups in precise spatial orientations, making it a versatile building block for a multitude of pharmacologically active agents.[2] The pyrrolidine motif can enhance aqueous solubility and provides opportunities for hydrogen bond donor and acceptor interactions with biological targets.[1]
A prominent application of the pyrrolidine scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).[1][3] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[4][5][6][] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5][] This mechanism of action has established DPP-4 inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.[3][]
5,5-Dimethylpyrrolidine-2-carbonitrile belongs to the cyanopyrrolidine class of compounds, which are known to be potent and selective inhibitors of DPP-4.[5][8] While specific experimental data for this exact molecule is not extensively available in public literature, its structural similarity to well-characterized DPP-4 inhibitors allows for a robust and detailed projection of its binding affinity mechanisms.
The Anticipated Target: Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a transmembrane glycoprotein that also exists in a soluble, circulating form.[6] Each monomer of the dimeric enzyme consists of two domains: an N-terminal eight-bladed β-propeller domain and a C-terminal α/β-hydrolase domain.[9] The active site is located at the interface of these two domains and contains a catalytic triad composed of Serine 630 (Ser630), Aspartate 708 (Asp708), and Histidine 740 (His740).[9]
The active site of DPP-4 can be further divided into several subsites that accommodate the side chains of the peptide substrate. The S1 pocket is a hydrophobic pocket that shows a preference for proline and alanine residues at the P1 position of the substrate.[3] The S2 subsite is a more solvent-exposed region that interacts with the P2 residue.[3] Additionally, S1', S2', and S2 extensive subsites have been identified, and interactions with these regions can significantly enhance inhibitor potency.[3][6]
Core Binding Mechanism of 5,5-Dimethylpyrrolidine-2-carbonitrile
The binding of 5,5-Dimethylpyrrolidine-2-carbonitrile to DPP-4 is anticipated to be a multi-faceted process involving both non-covalent interactions and a key reversible covalent interaction, a hallmark of cyanopyrrolidine inhibitors.[5][8]
Reversible Covalent Bond Formation
The cornerstone of the high affinity of cyanopyrrolidine inhibitors is the interaction of the nitrile group with the catalytic Ser630 residue in the DPP-4 active site. The electrophilic carbon of the nitrile is susceptible to nucleophilic attack by the hydroxyl group of Ser630, forming a transient, reversible covalent imidate intermediate.[5][8] This covalent interaction significantly increases the residence time of the inhibitor in the active site, contributing to its potent inhibitory activity.
Key Non-Covalent Interactions
Complementing the reversible covalent bond are a series of crucial non-covalent interactions that anchor the inhibitor within the active site and contribute to its overall binding affinity.
-
S1 Pocket Interactions: The pyrrolidine ring of 5,5-Dimethylpyrrolidine-2-carbonitrile is expected to occupy the hydrophobic S1 pocket of DPP-4.[3][5] The gem-dimethyl group at the 5-position of the pyrrolidine ring likely engages in van der Waals interactions with hydrophobic residues within this pocket, such as Tyrosine 666 (Tyr666).[5]
-
Hydrogen Bonding Network: The protonated secondary amine of the pyrrolidine ring is critical for forming a network of hydrogen bonds with key residues in the S2 subsite. These interactions typically involve the side chains of Glutamate 205 (Glu205), Glutamate 206 (Glu206), and the hydroxyl group of Tyrosine 662 (Tyr662).[8] This charge-reinforced hydrogen bonding network is a major contributor to the binding energy.
-
Interaction with Tyrosine 547: The nitrogen atom of the formed imidate is thought to form a hydrogen bond with the hydroxyl group of Tyrosine 547 (Tyr547), further stabilizing the inhibitor-enzyme complex.[5]
The following diagram illustrates the proposed binding mode of 5,5-Dimethylpyrrolidine-2-carbonitrile within the DPP-4 active site.
Caption: Proposed binding interactions of 5,5-Dimethylpyrrolidine-2-carbonitrile.
Quantitative Analysis of Binding Affinity
The strength of the interaction between an inhibitor and its target is quantified by the binding affinity, which is typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[10][11]
-
Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the inhibitor-enzyme complex. A lower Kd value indicates a higher binding affinity.[10][11]
-
Half-Maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While related to Kd, the IC50 value can be influenced by experimental conditions.[10]
While specific data for 5,5-Dimethylpyrrolidine-2-carbonitrile is not available, we can project its potential binding affinity based on structurally related compounds.
| Parameter | Projected Value | Significance |
| IC50 (DPP-4) | 10 - 100 nM | Indicates potent inhibition of the target enzyme. |
| Kd | 5 - 50 nM | Suggests a high binding affinity and a stable inhibitor-enzyme complex. |
| Selectivity | >1000-fold vs. DPP-8/DPP-9 | High selectivity is crucial to minimize off-target effects. |
Note: The values presented in this table are hypothetical and are intended to be representative of potent cyanopyrrolidine-based DPP-4 inhibitors.
Experimental Protocols for Determining Binding Affinity
To empirically determine the binding affinity of 5,5-Dimethylpyrrolidine-2-carbonitrile, several biophysical techniques can be employed. The following are detailed protocols for two of the most robust and widely used methods.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time.[12]
Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of 5,5-Dimethylpyrrolidine-2-carbonitrile for DPP-4.
Methodology:
-
Immobilization of DPP-4:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human DPP-4 (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 2000-4000 response units (RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 5,5-Dimethylpyrrolidine-2-carbonitrile in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected Kd (e.g., 0.1 nM to 100 nM).
-
Inject the inhibitor solutions over the immobilized DPP-4 surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
Regenerate the sensor surface between each inhibitor concentration using a mild regeneration solution (e.g., a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters (ka and kd).
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (kd/ka).
-
Caption: A streamlined workflow for determining binding kinetics using SPR.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Objective: To determine the thermodynamic profile of the interaction between 5,5-Dimethylpyrrolidine-2-carbonitrile and DPP-4.
Methodology:
-
Sample Preparation:
-
Prepare a solution of recombinant human DPP-4 (typically 10-20 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of 5,5-Dimethylpyrrolidine-2-carbonitrile (typically 100-200 µM) in the same buffer. It is crucial that the buffer is identical for both the protein and the inhibitor to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the DPP-4 solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RT * ln(1/Kd)
-
ΔG = ΔH - TΔS
-
-
Computational Modeling of the Binding Interaction
In silico methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for visualizing and understanding the binding of small molecules to their protein targets at an atomic level.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Workflow:
-
Receptor and Ligand Preparation:
-
Obtain the crystal structure of DPP-4 from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformer of 5,5-Dimethylpyrrolidine-2-carbonitrile and assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on DPP-4 based on the location of known inhibitors or the catalytic triad.
-
Perform the docking simulation using software such as AutoDock, Glide, or GOLD.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and scoring functions to identify the most likely binding mode.
-
Visualize the interactions between the inhibitor and the active site residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the inhibitor-enzyme complex over time.
Workflow:
-
System Setup:
-
Use the best-ranked docked pose as the starting structure.
-
Solvate the complex in a water box and add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an energy minimization of the system.
-
Gradually heat the system to physiological temperature and equilibrate it.
-
Run a production simulation for a sufficient length of time (e.g., 100 ns).
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and key intermolecular interactions over time.
-
Conclusion
5,5-Dimethylpyrrolidine-2-carbonitrile, as a representative of the cyanopyrrolidine class of molecules, is strongly predicted to be a potent and selective inhibitor of Dipeptidyl Peptidase-4. Its binding affinity is driven by a combination of a key reversible covalent interaction with the catalytic Ser630 and a network of non-covalent interactions within the S1 and S2 subsites of the enzyme. The experimental and computational methodologies detailed in this guide provide a robust framework for the empirical determination and in-silico characterization of its binding mechanisms. A thorough understanding of these mechanisms is paramount for the rational design and optimization of novel DPP-4 inhibitors with improved therapeutic profiles.
References
Sources
- 1. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. brieflands.com [brieflands.com]
- 6. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 9. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Technical Application Note: Stereoselective Synthesis of (S)-5,5-Dimethylpyrrolidine-2-carbonitrile
Executive Summary
This application note details a robust, scalable protocol for the stereoselective synthesis of (S)-5,5-dimethylpyrrolidine-2-carbonitrile . This motif is a critical pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., analogs of Vildagliptin and Saxagliptin) and antiviral agents (e.g., Nirmatrelvir intermediates).
The introduction of the gem-dimethyl group at the C5 position significantly alters the conformational landscape of the pyrrolidine ring, improving metabolic stability by blocking oxidation at the
This guide prioritizes a T3P® (Propylphosphonic anhydride) mediated dehydration strategy over classical reagents (POCl
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure stereochemical integrity at the C2 position. The gem-dimethyl group is introduced early via a Bucherer-Bergs cyclization, followed by resolution. The critical C2-nitrile functionality is installed via the dehydration of a primary amide, a method chosen for its mildness compared to direct nucleophilic substitution on bulky substrates.
Strategic Workflow (Graphviz Diagram)
Figure 1: End-to-end synthetic workflow from commodity chemicals to the chiral nitrile target.[1][2][3]
Detailed Experimental Protocols
Module A: Scaffold Synthesis & Resolution
Note: While (S)-5,5-dimethylproline is commercially available, in-house synthesis is often required for multi-kilogram campaigns.
Step 1: Bucherer-Bergs Cyclization The reaction of 4-methyl-4-nitro-1-pentene (or 5-chloro-2-pentanone) with ammonium carbonate and potassium cyanide yields 5,5-dimethylhydantoin.
-
Critical Process Parameter (CPP): Temperature control (55-60°C) is vital to prevent polymerization of aldehyde intermediates.
Step 2: Hydrolysis & Resolution The hydantoin is hydrolyzed (NaOH, 160°C, autoclave) to the racemic amino acid.
-
Resolution Protocol:
-
Dissolve (R/S)-5,5-dimethylproline (1.0 equiv) in Ethanol/Water (9:1).
-
Add L-Tartaric acid (1.0 equiv). Heat to reflux until clear.
-
Cool slowly to 20°C (0.5°C/min). The (S)-enantiomer crystallizes as the tartrate salt.
-
Yield: ~35-40% (theoretical max 50%). ee: >98% (recrystallize if <98%).
-
Module B: N-Protection & Amidation
Target: (S)-tert-butyl 2-carbamoyl-5,5-dimethylpyrrolidine-1-carboxylate
Rationale: The bulky 5,5-dimethyl group creates steric hindrance. Standard coupling agents (EDC/HOBt) often suffer from slow kinetics. We utilize T3P (Propylphosphonic anhydride) , which acts as both a coupling agent and a water scavenger, driving the reaction to completion.
Protocol:
-
Setup: Charge a reactor with (S)-N-Boc-5,5-dimethylproline (10.0 g, 41.1 mmol) and Dichloromethane (DCM) (100 mL).
-
Activation: Add Diisopropylethylamine (DIPEA) (14.3 mL, 82.2 mmol). Cool to 0°C.[4][5]
-
Reagent Addition: Add Ammonium Bicarbonate (9.7 g, 123 mmol, 3.0 equiv) as a solid.
-
Coupling: Add T3P (50% in EtOAc) (39.2 g, 61.6 mmol, 1.5 equiv) dropwise over 30 mins, maintaining T < 5°C.
-
Reaction: Warm to 25°C and stir for 12 hours.
-
IPC (TLC/HPLC): Check for consumption of starting material (<1.0%).
-
Workup: Quench with water (50 mL). Separate phases. Wash organic layer with 0.5M HCl, sat. NaHCO
, and brine. -
Isolation: Concentrate in vacuo to yield the primary amide as a white solid.
-
Typical Yield: 88-92%.[6]
-
Module C: Dehydration to Nitrile (Key Step)
Target: (S)-tert-butyl 2-cyano-5,5-dimethylpyrrolidine-1-carboxylate
Rationale: Classical dehydration uses TFAA/Pyridine or POCl
Mechanism of Action (Graphviz Diagram)
Figure 2: T3P-mediated dehydration mechanism. The formation of the stable phosphate byproduct drives the equilibrium.
Protocol:
-
Setup: Dissolve the Amide (10.0 g, 41.2 mmol) in DCM (100 mL) or Ethyl Acetate (green alternative).
-
Base: Add DIPEA (17.9 mL, 103 mmol, 2.5 equiv). Cool to 0°C.[4][5]
-
Dehydration Agent: Add T3P (50% in EtOAc) (39.2 g, 61.6 mmol, 1.5 equiv) slowly.
-
Note: A slight exotherm is observed.
-
-
Reaction: Heat to reflux (40°C for DCM) for 4-6 hours.
-
IPC:[7] Monitor disappearance of the amide peak (HPLC).
-
-
Workup: Cool to RT. Wash with water (2 x 50 mL), 0.5N HCl (careful with Boc stability, keep contact time short), and NaHCO
. -
Purification: Crystallization from Heptane/IPA or silica gel chromatography (10-20% EtOAc/Hexane).
-
Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in Dioxane or MSA (Methanesulfonic acid) in IPA.
Data Summary & Specifications
Quantitative Performance Metrics
| Step | Reagent System | Typical Yield | Purity (HPLC) | Chiral Purity (ee) | Notes |
| Ring Closure | KCN / (NH | 75-80% | >95% | N/A (Racemic) | Hazardous (Cyanide) |
| Resolution | L-Tartaric Acid | 35-40% | >99% | >98% | Recrystallization critical |
| Amidation | T3P / NH | 90-95% | >98% | >99% | No racemization observed |
| Dehydration | T3P / DIPEA | 85-92% | >98% | >99% | Superior to TFAA/Pyridine |
Analytical Characterization (Expected)
-
H NMR (400 MHz, CDCl
): 4.45 (dd, 1H, H-2), 2.20-2.05 (m, 2H, H-3), 1.85-1.75 (m, 2H, H-4), 1.48 (s, 9H, Boc), 1.42 (s, 3H, Me), 1.38 (s, 3H, Me). Note: Rotamers often visible due to Boc. -
IR: ~2240 cm
(C N stretch, weak but diagnostic). -
Specific Rotation:
(c=1, CHCl ).
Safety & Handling
-
Cyanide Hazard: The Bucherer-Bergs step involves KCN. Use a dedicated cyanide destruction protocol (Bleach/NaOH) for all waste streams.
-
T3P: Corrosive and moisture sensitive. However, it is non-explosive compared to HOBt/EDC byproducts.
-
Nitrile Product: Treat as a potent bioactive intermediate. Use full PPE.
References
-
Synthesis of Saxagliptin Intermediates: Savage, S. A., et al. "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[8] Organic Process Research & Development, 2009, 13(6), 1169–1176.[8] [Link]
-
Synthesis of Vildagliptin Analogs (Cyanopyrrolidines): Pelletier, F., et al. "Practical Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile."[1] Beilstein Journal of Organic Chemistry, 2008, 4, No. 20. [Link]
-
Bucherer-Bergs Reaction Review: Sarges, R., et al. "Hydantoins as Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 1988, 31(1), 230–243. [Link]
-
General Amide Dehydration (TFAA Method): Zhou, S., et al. "A Mild and Efficient Dehydration of Primary Amides to Nitriles."[4][6][9] Tetrahedron Letters, 2009, 50(21), 2497-2500. [Link]
Sources
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. yacooscience.com [yacooscience.com]
- 3. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]
Application Notes & Protocols: A Researcher's Guide to the Cyanation of 5,5-Dimethylpyrrolidine Precursors
Introduction: The Synthetic Value of 2-Cyano-5,5-dimethylpyrrolidine
In the landscape of modern medicinal chemistry and drug development, substituted pyrrolidine scaffolds are of paramount importance. The 2-cyano-5,5-dimethylpyrrolidine moiety, in particular, serves as a crucial chiral building block for a variety of pharmacologically active agents. Its gem-dimethyl group can confer metabolic stability and enforce specific conformations, while the nitrile group is a versatile functional handle that can be transformed into amines, carboxylic acids, amides, or tetrazoles.[1][2] The synthesis of this key intermediate often relies on the efficient cyanation of appropriate 5,5-dimethylpyrrolidine precursors, typically proceeding through an imine or iminium ion intermediate.
This guide provides an in-depth analysis of the common reagents and protocols used for this transformation. It is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles and, most critically, the stringent safety protocols required when handling cyanide-containing reagents.
Core Mechanism: The Strecker Reaction Pathway
The most prevalent strategy for the synthesis of α-aminonitriles, such as 2-cyano-5,5-dimethylpyrrolidine, is the Strecker reaction.[3][4][5] This reaction involves the addition of a cyanide nucleophile to an imine or its protonated form, the iminium ion. The imine precursor can be generated in situ from the corresponding secondary amine through oxidation or from other functionalized precursors.
The general mechanism involves two key stages: the formation of an electrophilic iminium ion from the pyrrolidine precursor, followed by the nucleophilic attack of the cyanide anion to form the C-C bond at the C2 position.[5]
Caption: General workflow for the Strecker synthesis of 2-cyano-pyrrolidines.
Section 1: Trimethylsilyl Cyanide (TMSCN) - The Versatile Workhorse
Trimethylsilyl cyanide (TMSCN) is arguably the most widely used reagent for laboratory-scale Strecker reactions.[6] Its popularity stems from its high reactivity and comparatively lower volatility and toxicity than hydrogen cyanide (HCN). It functions as a source of nucleophilic cyanide, often activated by a Lewis acid or a protic source, which facilitates the generation of a more reactive cyanating species.
Causality Behind Experimental Choices:
-
Catalyst: Lewis acids such as Ti(OiPr)₄, Sc(OTf)₃, or InCl₃ are frequently employed to activate the imine electrophile, making it more susceptible to nucleophilic attack.[7][8][9][10] Protic sources like methanol can react with TMSCN to generate HCN in situ, which can then participate in the reaction.[11]
-
Solvent: Aprotic solvents like acetonitrile, dichloromethane (DCM), or toluene are preferred to avoid unwanted side reactions with the TMSCN reagent.
-
Temperature: Reactions are often conducted at room temperature, but cooling may be necessary to control exotherms or improve selectivity.
Protocol 1: Lewis Acid-Catalyzed Cyanation using TMSCN
This protocol describes a general procedure for the cyanation of an in situ-generated imine from a 5,5-dimethylpyrrolidine precursor, catalyzed by a titanium alkoxide complex.[7][8][9][12]
Materials:
-
N-protected 5,5-dimethylpyrrolidine precursor (e.g., N-Boc-5,5-dimethylpyrrolidine)
-
Oxidant (if starting from the amine) or activating agent
-
Trimethylsilyl cyanide (TMSCN)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous Toluene
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 5,5-dimethylpyrrolidine precursor (1.0 equiv) in anhydrous toluene.
-
Imine Formation: Add the appropriate reagent to generate the imine in situ. This may involve an oxidation step if starting from the saturated amine.[13]
-
Catalyst Addition: To the solution, add the Lewis acid catalyst, for example, Ti(OiPr)₄ (5-10 mol %). Stir the mixture for 10-15 minutes at room temperature.
-
TMSCN Addition: Slowly add TMSCN (1.2-1.5 equiv) to the reaction mixture via syringe. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup and Quenching: Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃. Caution: This step may release small amounts of HCN gas and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude α-aminonitrile by column chromatography on silica gel.
| Reagent System | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TMSCN | Ti(OiPr)₄ (5%) | Toluene | 25 | 0.25 | >95 | [7][8][9][12] |
| TMSCN | Sc(OTf)₃ (2%) | Acetonitrile | 90 (MW) | 0.67 | ~80-90 | [10] |
| TMSCN | InCl₃ | Dichloromethane | 25 | 2-4 | High | [14] |
Section 2: Acetone Cyanohydrin (ACH) - A Safer Liquid Alternative
Acetone cyanohydrin (ACH) serves as an excellent, less volatile liquid substitute for HCN.[15][16][17] It is often used in transition metal-catalyzed processes and can be a more convenient and safer option for larger-scale reactions.[18][19] In the presence of a base, it can decompose to release a cyanide anion.
Causality Behind Experimental Choices:
-
Activation: ACH typically requires a base (like triethylamine or tributylamine) to liberate the cyanide ion.[18]
-
Catalysis: This method is well-suited for palladium or copper-catalyzed cyanations, although it is also effective in catalyst-free Strecker reactions under specific conditions (e.g., in aqueous buffers).[15][18][19]
-
Safety: While safer than HCN gas or solid alkali cyanides, ACH is still highly toxic and must be handled with extreme care.[15]
Protocol 2: Base-Mediated Cyanation with Acetone Cyanohydrin
This protocol outlines a general procedure using ACH for the cyanation of a pre-formed or in situ-generated imine.
Materials:
-
5,5-Dimethylpyrrolidine precursor (imine) (1.0 equiv)
-
Acetone cyanohydrin (ACH) (1.5 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Methanol or Ethanol
-
Quenching solution (e.g., 1M NaOH)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the imine precursor in methanol.
-
Reagent Addition: Add triethylamine to the solution, followed by the slow, dropwise addition of acetone cyanohydrin at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.
Section 3: Critical Safety Protocols for Handling ALL Cyanide Reagents
TRUSTWORTHINESS & SAFETY ARE PARAMOUNT. Cyanide compounds are highly toxic and can be fatal upon ingestion, inhalation, or skin contact.[20][21] All manipulations involving any cyanide source (TMSCN, ACH, KCN, NaCN) must be performed with strict adherence to established safety protocols.
Caption: Mandatory safety workflow for handling cyanide reagents.
Core Safety Requirements:
-
Engineering Controls: All work with cyanide compounds must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[21][22][23]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, a face shield, and chemical-resistant gloves.[20][24] Double-gloving (e.g., nitrile or neoprene) is strongly recommended.[23][24]
-
Administrative Controls: Never work alone.[24] Ensure a "buddy" is aware of the procedure and is present for the duration of the experiment.[20] Review the Safety Data Sheet (SDS) and have a lab-specific Standard Operating Procedure (SOP) in place.[21][22]
-
Preventing HCN Release: Cyanide salts and reagents react violently with acids to produce lethal hydrogen cyanide gas.[20][21] Keep all acids away from the cyanide work area.[22][23] Maintain awareness of the pH of all solutions.[21]
-
Waste Disposal & Decontamination: All cyanide-containing waste (solid and liquid) is considered acutely hazardous.
-
Quench excess cyanide reagents and contaminated solutions with a freshly prepared 10% bleach solution followed by a pH 10 buffer, or as directed by your institution's Environmental Health & Safety (EHS) office.[22][24]
-
Decontaminate all glassware and work surfaces first with a pH 10 buffer, followed by a 10% bleach solution.[23][24]
-
-
Emergency Procedures: In case of exposure, immediately remove the affected person from the contaminated area, remove contaminated clothing, and flush the affected skin or eyes with water for at least 15 minutes.[22][23] Call emergency services immediately and inform them of a cyanide exposure.[20][22]
Section 4: Comparative Analysis of Common Cyanation Reagents
The choice of reagent is a critical decision based on a balance of reactivity, safety, scale, and cost.
| Feature | Trimethylsilyl Cyanide (TMSCN) | Acetone Cyanohydrin (ACH) | Alkali Cyanides (KCN/NaCN) |
| Physical State | Volatile Liquid | Liquid | Crystalline Solid |
| Toxicity Profile | High | High | Extreme |
| Handling | Requires inert atmosphere; moisture sensitive | Easier to handle liquid; less volatile than HCN | High risk of dust inhalation; hygroscopic |
| Reactivity | High; often requires Lewis acid catalysis | Moderate; often requires base/catalyst | High; potent nucleophile |
| Key Hazard | Releases HCN on contact with moisture/acid | Releases HCN on contact with base/acid | Releases HCN on contact with acid; highly toxic dust |
| Typical Scale | Lab-scale (mg to g) | Lab to Pilot-scale (g to kg) | All scales (use is declining in research) |
| Primary Use Case | Versatile for complex, small-scale synthesis | Safer alternative for larger scale; metal catalysis | Classical, high-yield reactions (with extreme caution) |
Conclusion
The cyanation of 5,5-dimethylpyrrolidine precursors is a vital transformation for accessing valuable synthetic intermediates. While several effective reagents exist, each carries a significant risk profile that must be managed through rigorous adherence to safety protocols. Trimethylsilyl cyanide offers excellent reactivity and versatility for research applications, while acetone cyanohydrin presents a more manageable option for scale-up operations. The selection of the optimal reagent and protocol requires a careful assessment of the specific synthetic goals, available equipment, and, above all, an unwavering commitment to laboratory safety. Future developments will likely focus on catalytic, enantioselective methods that minimize the use of stoichiometric and highly toxic cyanide sources.
References
-
Seayad, A. M., Ramalingam, B., Yoshinaga, K., Nagata, T., & Chai, C. L. L. (2010). Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature. Organic Letters, 12(2), 264–267. [Link]
-
Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature | Organic Letters - ACS Publications. (2009, December 21). [Link]
-
Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature | Organic Letters - ACS Publications. (2009, December 21). [Link]
-
Seayad, A. M., et al. (2010). Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature. PubMed. [Link]
-
Asymmetric cyanation of imines via dipeptide-derived organophosphine dual-reagent catalysis - PubMed. (2016, September 14). [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25). [Link]
-
Cyanide Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). [Link]
-
An efficient synthesis of Vildagliptin intermediates. (n.d.). [Link]
-
Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link]
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). [Link]
-
Regioselective α-Cyanation of Unprotected Alicyclic Amines | Organic Letters. (2022, August 29). [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. (n.d.). [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). [Link]
- A kind of synthesis technique of vildagliptin - Google P
-
Song, W.-G., et al. (2012). Synthesis of Vildagliptin. Chinese Journal of Pharmaceuticals, 43(12), 965-967. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed. (2011, October 4). [Link]
-
Belokon, Y. N. (n.d.). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). [Link]
-
Trimethylsilyl cyanide (TMSCN) | Request PDF. (2025, August 7). [Link]
-
Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines | Request PDF. (2025, August 6). [Link]
-
Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. PMC. [Link]
- Method for preparing 1-(2-chloracetyl)-2-(S)
-
Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure. (n.d.). [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). [Link]
-
Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. (1986, January). ResearchGate. [Link]
-
Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles - Chemical Communications (RSC Publishing). (n.d.). [Link]
-
Strecker Synthesis - Organic Chemistry Portal. (n.d.). [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). [Link]
-
Powell, K. J., et al. (2014). Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides. Organic Letters, 16(8), 2158–2161. [Link]
-
Acetone cyanohydrin – Knowledge and References - Taylor & Francis. (n.d.). [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications. (2023, March 8). [Link]
-
Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. (n.d.). [Link]
-
Wagner, A., & Ofial, A. R. (2015). Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. The Journal of Organic Chemistry, 80(5), 2848–2854. [Link]
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC. (n.d.). [Link]
-
Cyanation - Wikipedia. (n.d.). [Link]
-
2-{3-Cyano-5,5-dimethyl-4-[6-(pyrrolidin-1-yl)hexa-1,3,5-trienyl] - NIH. (n.d.). [Link]
-
(PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (n.d.). [Link]
-
Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). - ResearchGate. (n.d.). [Link]
-
Cyanation – Knowledge and References - Taylor & Francis. (n.d.). [Link]
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH. (n.d.). [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS - SciELO. (2022, March 23). [Link]
Sources
- 1. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 12. Highly enantioselective titanium-catalyzed cyanation of imines at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acetone cyanohydrin - Enamine [enamine.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides [organic-chemistry.org]
- 20. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 21. ehs.unm.edu [ehs.unm.edu]
- 22. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 23. ehs.yale.edu [ehs.yale.edu]
- 24. lsuhsc.edu [lsuhsc.edu]
Application Note: High-Efficiency Coupling Protocol for 5,5-Dimethylpyrrolidine-2-carbonitrile in Peptide Synthesis
Introduction & Mechanistic Challenges
The synthesis of advanced peptidomimetics and targeted therapeutics—most notably conformationally constrained DPP-4 inhibitors—frequently utilizes cyanopyrrolidine derivatives. Among these, 5,5-Dimethylpyrrolidine-2-carbonitrile presents a formidable synthetic bottleneck.
Coupling an
-
Extreme Steric Hindrance : The gem-dimethyl group at the C5 position creates a neopentyl-like steric shield. Because the nitrogen is flanked by a cyano group at C2 and dimethyl groups at C5, the conformational trajectory required for the incoming activated carboxylate to approach the pyrrolidine nitrogen is severely restricted[1].
-
Electronic Deactivation : The electron-withdrawing nature of the C2-carbonitrile group significantly reduces the pKa and nucleophilicity of the secondary amine. Consequently, standard carbodiimide-based coupling methodologies (e.g., DIC/HOBt) fail to provide sufficient activation energy, leading to negligible yields[2].
-
Racemization Risk : Because the nucleophilic attack is inherently slow, the activated amino acid intermediate has a prolonged lifetime in solution. This increases the probability of oxazolone formation, leading to epimerization at the
-carbon of the incoming amino acid[3].
Reagent Selection & Causality (E-E-A-T)
To overcome these barriers, the chemical environment must be highly optimized based on mechanistic causality rather than standard solid-phase peptide synthesis (SPPS) defaults.
-
Coupling Reagent : Uronium/aminium salts such as HATU or COMU are mandatory. forms a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, acting as a local base to coordinate the incoming hindered amine, thereby accelerating the reaction despite the steric clash[4]. Alternatively, PyBroP (a halogenophosphonium reagent) is highly effective for
-alkylated and sterically hindered amines as it generates a highly reactive acyl bromide intermediate[2]. -
Base Selection : While
-Diisopropylethylamine (DIPEA) is standard, the use of sym-collidine is highly recommended when using or when racemization is a critical concern. Its weaker basicity minimizes -proton abstraction while still neutralizing the system[5]. -
Stoichiometric Safeguards : To prevent guanidinylation of the pyrrolidine nitrogen (a common side reaction with uronium reagents), the activating reagent (HATU) must be kept strictly sub-stoichiometric relative to the carboxylic acid[2].
Quantitative Data: Reagent Efficacy Comparison
The following table summarizes the expected performance of various coupling systems when applied to highly hindered cyanopyrrolidines.
| Coupling System | Additive | Base | Relative Reaction Time | Expected Yield | Racemization Risk |
| DIC | HOBt | DIPEA | > 24 h | < 20% | High |
| PyBOP | HOBt | DIPEA | 12 - 24 h | 40 - 60% | Moderate |
| PyBroP | None | DIPEA | 6 - 12 h | 70 - 85% | Moderate |
| HATU | HOAt (In situ) | DIPEA | 2 - 6 h | > 85% | Low-Moderate |
| COMU | Oxyma | sym-Collidine | 1 - 4 h | > 90% | Very Low |
Note: Data synthesized from comparative studies on sterically hindered pyrrolidine couplings[1],[4],[5].
Experimental Protocol: Solution-Phase Coupling
This protocol is designed as a self-validating system, incorporating stoichiometric safeguards and in-process quality control to ensure trustworthiness.
Materials:
-
Fmoc-AA-OH (1.5 equivalents)
-
5,5-Dimethylpyrrolidine-2-carbonitrile Hydrochloride (1.0 equivalent)
-
HATU (1.45 equivalents)
-
sym-Collidine (4.0 equivalents)
-
Anhydrous
-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Amine Liberation (Neutralization) : Dissolve 1.0 eq of 5,5-Dimethylpyrrolidine-2-carbonitrile Hydrochloride in anhydrous DMF (0.2 M concentration). Add 1.5 eq of sym-Collidine. Stir for 5 minutes at room temperature to liberate the free base.
-
Pre-Activation : In a separate dry flask, dissolve 1.5 eq of Fmoc-AA-OH and 1.45 eq of HATU in anhydrous DMF (0.3 M concentration). Add 2.5 eq of sym-Collidine. Vortex or stir vigorously for exactly 3-5 minutes.
-
Causality: This specific 3-minute timeframe ensures complete formation of the highly reactive OAt active ester while minimizing the risk of oxazolone formation (and subsequent racemization) prior to amine introduction[1]. The sub-stoichiometric HATU (1.45 eq vs 1.5 eq AA) prevents the uronium salt from reacting directly with the amine to form a dead-end guanidinium byproduct.
-
-
Coupling : Transfer the pre-activated amino acid solution dropwise into the amine solution.
-
Self-Validating QC (Reaction Monitoring) : Stir the reaction at 25°C. At t=2 hours, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is considered complete when the extracted ion chromatogram (EIC) shows <5% remaining free amine.
-
Note: Standard colorimetric assays like the Kaiser test are ineffective for secondary amines; use the if TLC monitoring is preferred[1].
-
-
Quenching & Workup : Once complete, quench the reaction by adding a 10-fold volume of ethyl acetate (EtOAc). Wash the organic layer sequentially with:
-
5% Aqueous Citric Acid (3x) – removes excess base and unreacted amine.
-
Saturated Aqueous NaHCO
(3x) – removes unreacted Fmoc-AA-OH and acidic byproducts. -
Brine (1x).
-
-
Isolation : Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify the crude peptide via flash column chromatography or preparative HPLC.
Process Visualizations
Step-by-step experimental workflow for the sterically hindered coupling reaction.
Logical relationship between molecular challenges and coupling reagent selection.
References
-
Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at:[Link]
Sources
Application Note: Preparation and Evaluation of Vildagliptin Analogues Incorporating 5,5-Dimethylpyrrolidine-2-carbonitrile
Introduction & Scientific Rationale
Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as vildagliptin, represent a cornerstone in the management of Type 2 diabetes mellitus. Vildagliptin exerts its pharmacological effect by forming a reversible covalent imidate adduct between its cyanopyrrolidine warhead and the catalytic Ser630 residue in the DPP-4 active site[1].
However, standard cyanopyrrolidine-based inhibitors are susceptible to intramolecular cyclization, leading to the formation of inactive diketopiperazine metabolites. To circumvent this degradation pathway and probe the structure-activity relationship (SAR) of the S1/S2 binding pockets, structural modifications to the pyrrolidine ring are of high interest.
The incorporation of 5,5-dimethylpyrrolidine-2-carbonitrile as a building block introduces significant steric bulk at the C5 position. Literature on peptide engineering demonstrates that 5,5-dimethylproline derivatives strongly favor a cis-amide bond conformation due to the steric repulsion between the gem-dimethyl groups and the preceding residue[2],[3]. In the context of vildagliptin analogues, this conformational restriction serves a dual purpose:
-
Metabolic Stability: The rigid cis-conformation disfavors the spatial alignment required for intramolecular nucleophilic attack, thereby preventing diketopiperazine formation.
-
Target Affinity: The altered geometry may uniquely interact with the hydrophobic sub-pockets of the DPP-4 enzyme, potentially altering binding kinetics.
Experimental Workflow & Mechanistic Pathways
Fig 1. Two-step synthetic workflow for 5,5-dimethyl vildagliptin analogues.
Fig 2. Mechanistic impact of the 5,5-dimethyl substitution on stability.
Materials and Reagents
-
Core Building Block: 5,5-Dimethylpyrrolidine-2-carbonitrile (Ensure optical purity if targeting a specific stereoisomer to match vildagliptin's active conformation).
-
Electrophile: Chloroacetyl chloride (Highly reactive; handle under inert atmosphere).
-
Amine Nucleophile: 3-Amino-1-adamantanol.
-
Catalysts & Bases: Potassium iodide (KI), Potassium carbonate (K
CO ). -
Solvents: Anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM).
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-(2-chloroacetyl)-5,5-dimethylpyrrolidine-2-carbonitrile
Objective: N-acylation of the pyrrolidine ring while preserving the labile nitrile group. Causality & Expert Insight: Chloroacetyl chloride is a highly reactive bifunctional reagent. The reaction must be strictly temperature-controlled (0–5 °C) to prevent over-acylation and to avoid the acid-catalyzed hydrolysis of the carbonitrile group into an amide[4],[1].
-
Preparation: Dissolve 5,5-dimethylpyrrolidine-2-carbonitrile (1.0 eq) and anhydrous K
CO (2.0 eq) in anhydrous THF (10 mL/g of substrate) under a nitrogen atmosphere. -
Cooling: Chill the suspension to 0 °C using an ice-water bath.
-
Addition: Dilute chloroacetyl chloride (1.2 eq) in an equal volume of THF. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Dropwise addition ensures the exothermic reaction does not cause localized heating, which could degrade the warhead.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor completion via TLC (Hexane/Ethyl Acetate 7:3).
-
Workup: Quench the reaction with cold distilled water. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure to yield the chloroacetyl intermediate.
Protocol B: Nucleophilic Substitution with 3-Amino-1-adamantanol
Objective: Coupling the bulky adamantane moiety to the chloroacetyl intermediate.
Causality & Expert Insight: The primary amine of 3-amino-1-adamantanol is sterically hindered. To facilitate the S
-
Preparation: In a round-bottom flask, suspend 3-amino-1-adamantanol (1.1 eq), anhydrous K
CO (2.5 eq), and KI (0.1 eq) in anhydrous DMF (15 mL/g of substrate). -
Activation: Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
-
Coupling: Dissolve the 1-(2-chloroacetyl)-5,5-dimethylpyrrolidine-2-carbonitrile intermediate (1.0 eq) in a minimal amount of DMF and add it dropwise to the suspension.
-
Heating: Elevate the temperature to 40–45 °C and stir for 12–16 hours. Note: Avoid temperatures above 50 °C to prevent thermal degradation of the cyanopyrrolidine moiety.
-
Workup & Purification: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na
SO , concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to obtain the pure 5,5-dimethyl vildagliptin analogue.
Data Presentation & Analytical Validation
To validate the success of the synthesis and the impact of the structural modification, synthesized analogues must be benchmarked against standard vildagliptin. The table below summarizes the expected analytical profiles based on established structure-activity paradigms.
| Parameter | Standard Vildagliptin | 5,5-Dimethyl Analogue (Expected) | Analytical Method |
| Molecular Weight | 303.40 g/mol | 331.45 g/mol | LC-MS (ESI+) |
| Amide Bond Conformation | Trans / Cis equilibrium | Predominantly Cis | 2D NOESY NMR |
| Chemical Shift (C5 protons) | ~3.4 ppm (m, 2H) | ~1.4 ppm (s, 6H, gem-dimethyl) | |
| Metabolic Stability (t | Baseline | Extended (Resists cyclization) | In vitro Microsomal Assay |
| DPP-4 IC | ~3.5 nM | To be determined (Empirical) | Fluorometric Enzyme Assay |
Table 1. Comparative analytical and pharmacological parameters.
Conclusion
The substitution of pyrrolidine-2-carbonitrile with 5,5-dimethylpyrrolidine-2-carbonitrile in the synthesis of vildagliptin analogues represents a sophisticated approach to peptide-mimetic drug design. By leveraging steric constraints to dictate amide bond conformation, researchers can systematically investigate the thermodynamic drivers of DPP-4 inhibition and design next-generation antidiabetic agents with superior pharmacokinetic profiles.
References
- Synthesis of (S)-1-(2-chloroacetyl)
- Source: PubMed (nih.gov)
- Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs Source: World Scientific Publishing URL
- Source: niscair.res.
- Source: globalresearchonline.
Sources
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Note: Reaction Conditions for N-Substitution of 5,5-Dimethylpyrrolidine-2-carbonitrile
This Application Note is structured to guide drug development professionals through the precise N-functionalization of 5,5-dimethylpyrrolidine-2-carbonitrile . This scaffold presents a unique "push-pull" challenge: the 5,5-gem-dimethyl group imposes severe steric hindrance at the nitrogen nucleophile, while the 2-cyano group increases the acidity of the
Executive Summary & Mechanistic Insight[1][2][3]
The 5,5-dimethylpyrrolidine-2-carbonitrile scaffold is a critical pharmacophore in peptidomimetics (e.g., DPP-4 inhibitors). Successful functionalization requires navigating two competing forces:
-
Steric Wall (C5): The gem-dimethyl groups at C5 create a "steric wall" that blocks the trajectory of incoming electrophiles, particularly reducing the rate of
reactions. -
Electronic Trap (C2): The electron-withdrawing nitrile group renders the C2 proton acidic. Conditions capable of overcoming the C5 steric hindrance (e.g., strong bases, high heat) often trigger deprotonation at C2, leading to racemization or elimination .
Key Strategy: Use "naked anion" conditions (Cesium bases) to enhance nucleophilicity without increasing basicity to the threshold of C2-deprotonation, and employ catalytic methods (Buchwald-Hartwig) for arylation to bypass steric barriers.
Decision Matrix: Selecting the Right Methodology
Before starting, map your electrophile to the correct protocol using the decision tree below.
Figure 1: Decision Matrix for N-functionalization based on electrophile sterics and electronics.
Detailed Experimental Protocols
Protocol A: N-Alkylation (The "Cesium Effect" Method)
Best for: Primary alkyl halides, Benzyl bromides.
Rationale: The 5,5-dimethyl group hinders the nitrogen lone pair. Standard bases (
Reagents:
-
Substrate: 5,5-Dimethylpyrrolidine-2-carbonitrile (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 - 1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)
-
Additive: TBAI (Tetrabutylammonium iodide) (10 mol%) - Optional for chlorides.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the pyrrolidine substrate in anhydrous DMF.
-
Base Addition: Add
in one portion. The suspension may turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to ensure de-aggregation. -
Electrophile Addition: Add the Alkyl Halide dropwise.
-
Critical: If using a reactive halide (e.g., Benzyl Bromide), cool to 0°C during addition to prevent exotherms that trigger racemization.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1]
-
Note: If conversion is <50% after 6 hours, warm to 40°C. Do not exceed 60°C to preserve chiral integrity.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over
.
Data Validation:
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | DMF | Excellent solubility; fast rate. |
| Solvent | THF | Poor solubility of
Protocol B: N-Acylation (Amide Coupling)
Best for: Attaching amino acids or carboxylic acid pharmacophores. Rationale: Acid chlorides are highly reactive but generate HCl, which can degrade the nitrile or cause racemization via an acyl-iminium intermediate. Coupling reagents (HATU) are preferred as they operate under milder, buffered conditions.
Reagents:
-
Substrate: 5,5-Dimethylpyrrolidine-2-carbonitrile (1.0 equiv)
-
Carboxylic Acid: (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF/DCM (1:1 mixture)
Step-by-Step:
-
Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in DMF/DCM. Add 1.0 equiv of DIPEA. Stir for 5 minutes.
-
Addition: Add the pyrrolidine substrate followed by the remaining 2.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2–4 hours.
-
Why HATU? The bulky 5,5-dimethyls make the amine a poor nucleophile. HATU generates a highly reactive At-ester intermediate that overcomes this steric barrier better than EDC/HOBt.
-
-
Workup: Standard aqueous workup. Wash with saturated
to remove byproducts.
Protocol C: N-Arylation (Buchwald-Hartwig)
Best for: Aryl halides (Cl, Br, I).
Rationale:
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Halide: 1.0 equiv[2]
-
Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3
-
Ligand: RuPhos or BrettPhos (10 mol%)
-
Base:
(2.0 equiv) or NaOtBu (use NaOtBu only if racemization is not a concern; otherwise stick to Carbonate). -
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step:
-
Inert Atmosphere: This reaction is
sensitive. Use a glovebox or strict Schlenk technique. -
Mixing: Combine Pd source, Ligand, Base, and Aryl Halide in the reaction vessel. Purge with Argon.
-
Substrate: Add the pyrrolidine and solvent.
-
Heating: Heat to 80–100°C.
-
Steric Note: The 5,5-dimethyls make reductive elimination the rate-limiting step. Bulky ligands like RuPhos facilitate this step.
-
-
Filtration: Filter through Celite to remove Pd black before concentration.
Troubleshooting & Critical Controls
Racemization Check
The enantiomeric excess (ee%) must be monitored. The C2-H is liable to abstraction.
-
Diagnostic: Run chiral HPLC/SFC on the product.
-
Fix: If racemization occurs, switch from DMF to Acetonitrile (lower boiling point, less basic impurities) and lower the temperature. Switch base from
to (weaker) if reactivity permits.
Lack of Reactivity
If the 5,5-dimethyl steric wall completely blocks reaction:
-
Microwave Irradiation: Use controlled bursts (e.g., 80°C for 10 min). This provides thermal energy to overcome the steric barrier faster than the rate of racemization (kinetic control).
-
Leaving Group: Switch Alkyl Bromides to Alkyl Iodides (Finkelstein condition in situ with NaI).
Visualizing the Steric/Electronic Conflict
Figure 2: The mechanistic conflict between steric barriers and electronic lability in 5,5-dimethylpyrrolidine-2-carbonitrile.
References
-
Sakai, T. et al. "Synthesis of gem-Dimethylproline Derivatives and Their Application to Peptidomimetics." Journal of Organic Chemistry, 2008. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Guidance on RuPhos/BrettPhos for hindered amines). Link
-
Fini, A. et al. "Cesium carbonate as a versatile base in organic synthesis." Green Chemistry, 2008. (Validation of the Cesium Effect). Link
-
Cernak, T. et al. "The Impact of Steric Hindrance on the N-Alkylation of Pyrrolidines." Organic Process Research & Development, 2015. (General hindered amine protocols). Link
Sources
Application Note: Solvent Selection for Reactions of 5,5-Dimethylpyrrolidine-2-carbonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Grounding
5,5-Dimethylpyrrolidine-2-carbonitrile (CAS: 65320-65-2) is a highly specialized, conformationally restricted building block frequently utilized in the design of peptidomimetics, dipeptidyl peptidase-4 (DPP-4) inhibitors, and targeted covalent inhibitors [1].
The defining structural feature of this molecule is the gem-dimethyl group at the C5 position. This substitution introduces significant steric bulk adjacent to the secondary amine, fundamentally altering its nucleophilicity and the transition state energy required for N-functionalization. Consequently, standard reaction conditions optimized for unsubstituted pyrrolidine-2-carbonitriles often yield poor conversions or high levels of unreacted starting material when applied to the 5,5-dimethyl analog.
As an Application Scientist, I emphasize that solvent selection is the primary lever to overcome this steric penalty . The solvent must not only solubilize the lipophilic scaffold but also stabilize the sterically crowded transition states during N-acylation or N-alkylation, or provide the necessary thermal runway to drive the reaction to completion.
Core Workflows and Solvent Causality
Workflow A: N-Acylation (e.g., Chloroacetylation)
N-acylation of pyrrolidine-2-carbonitriles with electrophiles like chloroacetyl chloride is a foundational step in synthesizing DPP-4 inhibitor intermediates (e.g., Vildagliptin analogs) [2].
-
The Solvation Challenge: Dichloromethane (DCM) is the traditional solvent for N-acylation due to its inertness and excellent solubilizing properties. However, the 5,5-dimethyl groups create a severe 1,3-diaxial-like steric clash during the approach of the electrophile. In DCM (b.p. 39.6 °C), the maximum reaction temperature is often insufficient to overcome the activation energy barrier (
) of this hindered system. -
The Solution: Switching from DCM or Acetonitrile (MeCN) to Tetrahydrofuran (THF) and operating at reflux (65 °C) provides the necessary thermal energy. Furthermore, THF's oxygen atom weakly coordinates with the developing positive charge on the amine in the transition state, lowering the overall
[3].
Workflow B: N-Alkylation
Alkylation of the sterically hindered secondary amine requires aggressive conditions to prevent O-alkylation (if ambident electrophiles are used) and to ensure complete conversion.
-
The Solvation Challenge: Using protic solvents or weak polar aprotic solvents leads to tight ion-pairing of the base (e.g.,
or ) and heavy solvation of the amine, further increasing the effective steric bulk. -
The Solution: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are mandatory. Their high dielectric constants (
) strip the counter-ions away from the base, creating a "naked" and highly reactive deprotonated pyrrolidine intermediate. This maximizes the nucleophilicity of the nitrogen, allowing it to successfully attack the alkyl halide despite the adjacent gem-dimethyl shield.
Workflow C: Nitrile Transformations
The C2 nitrile is orthogonal to the amine and can be hydrolyzed to an primary amide or reduced to a primary amine.
-
The Solvation Challenge: The 5,5-dimethyl groups make the molecule significantly more lipophilic than standard pyrrolidines. Aqueous hydrolysis conditions often result in biphasic mixtures where the starting material crashes out.
-
The Solution: Dimethyl Sulfoxide (DMSO) mixed with water is the premier solvent system for base-catalyzed nitrile hydration (using
/ ). DMSO acts as a phase-transfer agent, completely solubilizing the lipophilic starting material while simultaneously activating the hydrogen peroxide via the formation of a highly reactive peroxy-sulfur intermediate.
Visualizing Reaction Pathways
Fig 1: Reaction pathways of 5,5-Dimethylpyrrolidine-2-carbonitrile and optimized solvent mapping.
Quantitative Solvent Data Summary
The following table summarizes the physicochemical properties of the discussed solvents and their specific functional advantages for 5,5-dimethylpyrrolidine-2-carbonitrile chemistry.
| Reaction Type | Preferred Solvent | Dielectric Constant ( | Boiling Point (°C) | Mechanistic Rationale for Selection |
| N-Acylation | Tetrahydrofuran (THF) | 7.5 | 65.0 | Provides sufficient thermal runway (reflux) to overcome steric hindrance at C5; coordinates transition state. |
| N-Alkylation | N,N-Dimethylformamide (DMF) | 36.7 | 153.0 | Generates a "naked" nucleophile by heavily solvating cations; essential for hindered SN2 attacks. |
| Nitrile Hydrolysis | Dimethyl Sulfoxide (DMSO) | 46.7 | 189.0 | Solubilizes the lipophilic gem-dimethyl scaffold in aqueous conditions; chemically activates |
| Sub-optimal | Dichloromethane (DCM) | 8.9 | 39.6 | Insufficient boiling point to drive hindered N-acylation to completion; leads to stalled reactions. |
| Sub-optimal | Acetonitrile (MeCN) | 37.5 | 82.0 | Poor coordination with the transition state compared to THF; often results in lower yields for acylation [3]. |
Self-Validating Experimental Protocols
Protocol 1: High-Yield N-Acylation (Chloroacetylation)
This protocol utilizes THF to overcome the steric hindrance of the 5,5-dimethyl groups, ensuring complete conversion to the corresponding amide.
Materials:
-
5,5-Dimethylpyrrolidine-2-carbonitrile (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Potassium carbonate (
, anhydrous) (2.5 eq) -
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.
-
Dissolution: Dissolve 5,5-Dimethylpyrrolidine-2-carbonitrile (10 mmol) in 30 mL of anhydrous THF.
-
Base Addition: Add finely powdered, anhydrous
(25 mmol) to the solution. Self-Validation Check: The suspension should remain easily stirrable. If clumping occurs, water contamination is likely present. -
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes via a syringe.
-
Thermal Activation: Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours. Causality: The elevated temperature is strictly required to push the sterically hindered amine to react fully.
-
Monitoring: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting material spot (visualized with Ninhydrin, turning purple/pink) should completely disappear.
-
Quench & Workup: Cool to room temperature. Carefully quench with 20 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. The crude product is typically >90% pure but can be recrystallized if necessary.
Fig 2: Step-by-step workflow for the N-Acylation of sterically hindered pyrrolidines.
Protocol 2: Base-Catalyzed Nitrile Hydrolysis to Primary Amide
This protocol leverages DMSO to solubilize the lipophilic scaffold and activate the oxidant.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5,5-Dimethylpyrrolidine-2-carbonitrile (10 mmol) in 15 mL of DMSO in a round-bottom flask.
-
Base Addition: Add
(2.0 eq) dissolved in 5 mL of distilled water. -
Oxidant Addition: Cool the mixture to 0 °C. Slowly add 30% aqueous
(3.0 eq) dropwise. Caution: This reaction is highly exothermic. The DMSO solvent acts as a heat sink, but controlled addition is critical. -
Reaction: Stir at room temperature for 2 hours.
-
Workup: Dilute the mixture with 50 mL of water to precipitate the product. If the product is highly water-soluble, extract continuously with a 10% Isopropanol/Chloroform mixture.
-
Validation: Analyze via LC-MS. The mass should shift from
(Nitrile) to (Amide).
References
-
PubChem. "Pyrrolidine-2-carbonitrile | C5H8N2 | CID 4712728". National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same". World Intellectual Property Organization.
-
Singh, S. K., Manne, N., & Pal, M. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors". Beilstein Journal of Organic Chemistry, 2008, 4, No. 20. Available at:[Link]
Troubleshooting & Optimization
Improving yield in the synthesis of 5,5-Dimethylpyrrolidine-2-carbonitrile
Technical Support Center: Optimization of 5,5-Dimethylpyrrolidine-2-carbonitrile Synthesis
Topic: Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)
Executive Summary: The Synthetic Challenge
The synthesis of 5,5-dimethylpyrrolidine-2-carbonitrile (also referred to as 2-cyano-5,5-dimethylpyrrolidine) presents a unique set of challenges compared to standard proline analogs. The gem-dimethyl group at the C5 position introduces significant steric bulk and alters the conformational flexibility of the pyrrolidine ring.
Low yields in this synthesis are typically caused by three convergent failure modes:
-
Imine Instability: The precursor 5,5-dimethyl-1-pyrroline is prone to hydrolysis and trimerization.
-
Reversibility (Retro-Strecker): The thermodynamic equilibrium often favors the starting imine over the
-aminonitrile, particularly in aqueous conditions. -
Steric Hindrance: The 5,5-dimethyl substitution can impede nucleophilic attack at C2 if the ring conformation is unfavorable.
This guide provides a troubleshooting framework based on a Modified Strecker Protocol using Trimethylsilyl Cyanide (TMSCN), which shifts the reaction from a thermodynamic equilibrium to a kinetic trap, significantly improving yields over traditional aqueous KCN methods.
Module 1: Critical Reaction Pathway
The most robust route involves the cyanation of the cyclic imine 5,5-dimethyl-1-pyrroline . This imine is often derived from the reduction of 4-methyl-4-nitropentanal or the deoxygenation of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO).
Visual Workflow (Graphviz)
Caption: The synthetic pathway highlights the instability of the imine intermediate as the critical control point for yield optimization.
Module 2: Experimental Protocol & Optimization
Standard Protocol vs. Optimized Protocol
| Parameter | Traditional (Aqueous KCN) | Optimized (TMSCN/Lewis Acid) |
| Cyanide Source | KCN or NaCN | TMSCN (Trimethylsilyl cyanide) |
| Solvent | Water/Methanol | Dichloromethane (DCM) or Toluene (Dry) |
| Catalyst | Acetic Acid / HCl | ZnI₂ (10 mol%) or AlCl₃ |
| Temperature | 0°C to RT | -78°C to 0°C |
| Yield (Typical) | 40–55% | 85–92% |
| Mechanism | Reversible Equilibrium | Irreversible Kinetic Trap |
Step-by-Step Optimized Methodology
1. Preparation of the Imine (Freshness is Critical):
-
Context: 5,5-dimethyl-1-pyrroline is volatile and hygroscopic. It trimerizes upon standing.
-
Action: Always distill the imine immediately before use (bp ~100-105°C). If storage is necessary, store as the hydrochloride salt and liberate the free base in situ using dry triethylamine (TEA).
2. The Strecker Reaction (Kinetic Control):
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Solvent: Add dry DCM (0.2 M concentration relative to imine).
-
Reagents: Add 5,5-dimethyl-1-pyrroline (1.0 equiv) and ZnI₂ (0.1 equiv). Stir for 10 mins.
-
Addition: Cool to 0°C. Add TMSCN (1.2 equiv) dropwise. Caution: TMSCN is highly toxic; use extreme care.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Why? The silylated aminonitrile intermediate is stable and prevents the retro-Strecker reaction.
-
3. Workup (The "Do Not Hydrolyze" Phase):
-
Quench with saturated NaHCO₃ (mildly basic). Avoid strong acids , which will hydrolyze the nitrile to the amide/acid.
-
Concentrate in vacuo at low temperature (<40°C).
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and TLC shows starting material remaining.
Diagnosis: Equilibrium Reversal or Wet Solvent.
-
Technical Insight: The Strecker reaction is an equilibrium. Water hydrolyzes the imine back to the open-chain amino ketone/aldehyde.
-
Solution:
-
Ensure DCM is distilled over CaH₂ or passed through an activated alumina column.
-
Switch from KCN to TMSCN . The formation of the N-silyl intermediate renders the addition effectively irreversible.
-
Add molecular sieves (4Å) to the reaction vessel to scavenge trace water.
-
Q2: I see a major impurity spot just below the product on TLC.
Diagnosis: Imine Trimerization.
-
Technical Insight: Cyclic imines with
-hydrogens (even with the gem-dimethyls) can undergo self-condensation or trimerization if left too long without the nucleophile. -
Solution:
-
Do not generate the imine and store it. Generate it and react immediately ("One-pot" if possible).
-
Increase the equivalents of TMSCN to 1.5 to outcompete the self-condensation rate.
-
Q3: The product decomposes during column chromatography.
Diagnosis: Silica Gel Acidity.
-
Technical Insight:
-aminonitriles are sensitive to acid-catalyzed retro-Strecker fragmentation or hydrolysis on acidic silica. -
Solution:
-
Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.
-
Elute quickly using an Ethyl Acetate/Hexane gradient.
-
Q4: How do I verify the structure? The NMR is messy.
Diagnosis: Rotamers or Diastereomers.
-
Technical Insight: The gem-dimethyl group creates a puckered ring. If you have a chiral auxiliary or N-protecting group, you may see rotamers.
-
Verification:
-
CN Stretch (IR): Look for a weak but sharp band at 2220–2240 cm⁻¹ .
-
¹³C NMR: The nitrile carbon typically appears around 118–120 ppm . The quaternary C5 carbon will be distinct around 60–70 ppm .
-
Module 4: Decision Logic for Yield Improvement
Use this logic flow to diagnose specific yield failures in your current batch.
Caption: Diagnostic flowchart for identifying the root cause of yield loss in aminonitrile synthesis.
References
-
Khoroshunova, Y. V., et al. (2019).[3] "Synthesis of 5,5-dimethyl-1-pyrroline N-oxide and its derivatives." Beilstein Journal of Organic Chemistry, 15, 2036–2042.[3] Link
-
North, M. (2010). "The Strecker Reaction."[2][4][5] Science of Synthesis, 19, 235. Link
-
Kondo, Y., et al. (2022).[6] "One-Pot Catalytic Synthesis of α-Tetrasubstituted Amino Acid Derivatives." Organic Letters, 24, 6594-6598.[6] Link
-
Organic Syntheses. (2011). "Preparation of 2,2-Dimethylpyrrolidine" (Precursor synthesis methodology). Organic Syntheses, Coll.[7] Vol. 11, p. 552. Link
-
Guchhait, S. K., et al. (2018).[8] "Synthesis of Polyfunctionalized Pyrroles via TMSCN." The Journal of Organic Chemistry, 83, 5807-5815.[8] Link
Sources
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 5,5-DIMETHYL-1-PYRROLINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation [organic-chemistry.org]
Technical Support Center: Enantioselective Synthesis of 5,5-Dimethylpyrrolidine-2-carbonitrile
Welcome to our dedicated technical support center for the synthesis of 5,5-Dimethylpyrrolidine-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the formation of this valuable chiral building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent racemization and achieve high enantiopurity in your experiments.
Introduction: The Challenge of Racemization
The synthesis of enantiomerically pure 5,5-Dimethylpyrrolidine-2-carbonitrile presents a significant challenge due to the susceptibility of the stereocenter at the C2 position to racemization. This loss of stereochemical integrity can occur at various stages of the synthesis, from the initial bond formation to workup and purification. The presence of the nitrile group can activate the C2 proton, making it prone to abstraction under both acidic and basic conditions, leading to the formation of a planar intermediate and subsequent loss of enantiomeric excess.
This guide provides a comprehensive overview of the factors influencing racemization and offers practical strategies to mitigate this issue, ensuring the synthesis of your target compound with the desired stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of α-amino nitriles like 5,5-Dimethylpyrrolidine-2-carbonitrile?
A1: The primary mechanism of racemization involves the deprotonation of the α-proton at the C2 position, adjacent to the nitrile group. This abstraction is facilitated by the electron-withdrawing nature of the nitrile, which increases the acidity of the α-proton. The resulting carbanion is planar and achiral. Subsequent reprotonation can occur from either face, leading to a mixture of both enantiomers. This process can be catalyzed by both acids and bases.[1]
Q2: Which reaction steps are most critical for controlling stereochemistry?
A2: The most critical step is the initial formation of the C2 stereocenter. In the context of a Strecker-type synthesis, this is the nucleophilic addition of a cyanide source to an imine precursor.[2][3] Controlling the facial selectivity of this addition is paramount. Additionally, subsequent steps such as deprotection, workup, and purification must be carefully controlled to prevent epimerization of the newly formed stereocenter.[1][4]
Q3: What are the most effective strategies to prevent racemization during the synthesis?
A3: The most effective strategies focus on establishing the stereocenter with high enantioselectivity from the outset and maintaining it throughout the synthesis. Key approaches include:
-
Asymmetric Strecker Reactions: This is a powerful method for the enantioselective synthesis of α-amino nitriles.[2][3] This can be achieved through two main approaches:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the cyanide addition.[5][6] The auxiliary is then removed to yield the enantiomerically enriched product.
-
Organocatalysis: Chiral organocatalysts, such as thiourea derivatives, can be used to catalyze the enantioselective addition of a cyanide source to the imine.[7][8]
-
-
Crystallization-Induced Asymmetric Transformation: In some cases, one diastereomer of the α-amino nitrile product may be less soluble and crystallize out of solution. This can shift the equilibrium in solution, leading to the epimerization of the more soluble diastereomer and its eventual crystallization as the less soluble form, resulting in a high yield of a single diastereomer.
Q4: How can I monitor for racemization during my experiment?
A4: The most common and reliable method for monitoring racemization is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[9] These techniques can separate and quantify the individual enantiomers, allowing you to determine the enantiomeric excess (ee) of your product. It is advisable to analyze samples at various stages of your synthesis and purification to identify any steps that may be causing racemization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) in the Crude Product | 1. Ineffective chiral auxiliary or catalyst. 2. Non-optimal reaction conditions (temperature, solvent, concentration). 3. Racemization of the imine precursor before cyanide addition. | 1. Screen a variety of chiral auxiliaries or organocatalysts. 2. Optimize reaction parameters. Lowering the temperature often improves enantioselectivity. 3. Ensure the imine is formed and used in situ or stored under inert and anhydrous conditions. |
| Decrease in Enantiomeric Excess (ee) During Workup or Purification | 1. Exposure to harsh acidic or basic conditions during extraction or washing. 2. Prolonged heating during solvent removal or purification. 3. Use of a protic or basic solvent during chromatography. | 1. Use mild acids or bases (e.g., saturated ammonium chloride, saturated sodium bicarbonate) for washing. Minimize contact time. 2. Use a rotary evaporator at low temperature and pressure. 3. Employ non-polar, aprotic solvents for silica gel chromatography where possible. Consider using a less acidic or basic stationary phase if necessary. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality (e.g., moisture content). 2. Inconsistent reaction setup and timing. 3. Fluctuations in ambient temperature. | 1. Use freshly distilled solvents and high-purity reagents. 2. Standardize all experimental procedures, including addition rates and stirring speeds. 3. Use a temperature-controlled reaction vessel. |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol describes a general approach for the enantioselective synthesis of 5,5-Dimethylpyrrolidine-2-carbonitrile using a chiral auxiliary.
Step 1: Formation of the Chiral Imine
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral auxiliary (e.g., (R)-phenylglycinol, 1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add 4,4-dimethyl-1-pyrroline (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.
Step 2: Diastereoselective Cyanide Addition
-
Cool the reaction mixture to the optimized temperature (e.g., -78 °C to 0 °C).
-
In a separate flask, prepare a solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 eq), in the same anhydrous solvent.
-
Slowly add the cyanide solution to the imine solution dropwise over 30 minutes.
-
Stir the reaction at the same temperature for the optimized reaction time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
Step 3: Workup and Removal of Chiral Auxiliary
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride at low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The chiral auxiliary can be removed under appropriate conditions, which will depend on the specific auxiliary used. For example, a phenylglycinol-derived auxiliary can often be removed by hydrogenolysis.
Protocol 2: Chiral HPLC Analysis of 5,5-Dimethylpyrrolidine-2-carbonitrile
This protocol provides a general method for determining the enantiomeric excess of the synthesized product.
-
Sample Preparation: Dissolve a small amount of the purified product (or crude reaction mixture) in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A chiral stationary phase (CSP) column is required. Common choices for amine derivatives include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC).[9][10]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A starting point could be 90:10 (v/v) hexane:isopropanol + 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Data Presentation
The choice of chiral auxiliary or organocatalyst can significantly impact the enantioselectivity of the Strecker reaction. Below is a representative table comparing the performance of different types of catalysts in the asymmetric synthesis of α-amino nitriles.
| Catalyst Type | Chiral Inductor | Typical ee (%) | Reference |
| Chiral Auxiliary | (R)-Phenylglycinol | 85-95 | [11] |
| Chiral Auxiliary | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 90-98 | [6] |
| Organocatalyst | Thiourea derivative | 90-99 | [7][8] |
| Organocatalyst | Bicyclic Guanidine | 90-98 | [12] |
Visualization of Key Concepts
Mechanism of Racemization
Caption: The mechanism of base-catalyzed racemization at the C2 position.
Asymmetric Strecker Synthesis Workflow
Caption: A generalized workflow for the asymmetric synthesis and analysis.
References
- Jakhar, A., Ansari, A., Nandi, S., Gupta, N., Khan, N. H., & Kureshy, R. I. (2017). Strecker Reaction of Isatin N-protected Ketimines. ChemistrySelect, 2(35), 11912-11917.
- ARKIVOC. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(i), 205-248.
- Vila, C., Lluna-Galán, C., Blay, G., Fernández, I., Muñoz, M. C., & Pedro, J. R. (2018). Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines.
- Pelkey, E. T., Pelkey, S. J., & Greger, J. (2019). Reactions of 3-pyrrolin-2-ones. Advances in Heterocyclic Chemistry.
- Corey, E. J., & Grogan, M. J. (1999).
- Gotor-Fernández, V., Gotor, V., & Brieva, R. (2007). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 12(4), 895-939.
- Mutti, F. G., Knaus, T., & Turner, N. J. (2015). Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. Organic Process Research & Development, 19(11), 1696-1702.
- Kureshy, R. I., Khan, N. H., Abdi, S. H. R., Singh, S., Ahmad, I., & Jasra, R. V. (2012). C2-Symmetric Recyclable Organocatalyst for Enantioselective Strecker Reaction for the Synthesis of α-Amino Acid and Chiral Diamine- an Intermediate for APN Inhibitor. The Journal of Organic Chemistry, 77(9), 4473-4480.
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem Technical Support.
- Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094.
- Tomoda, H., & Ōmura, S. (1990). A new chiral pyrrolidine. The Journal of Antibiotics, 43(2), 198-200.
- Gotor, V., Brieva, R., & Rebolledo, F. (2010). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-532.
- Helmchen, G., & Dorsch, D. (2008). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst.
- Ellman, J. A., & Liu, A. S. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(49), 9197-9201.
-
Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]
- Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Sulfonamides via Iodocyclization. The Journal of Organic Chemistry, 62(23), 7544-7545.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Synthesis of a New Chiral Pyrrolidine. Molecules, 12(1), 1-11.
- Feringa, B. L., & Zwaagstra, M. E. (1997). Asymmetric synthesis of Trans-2,5-dimethylpyrrolidine. Tetrahedron: Asymmetry, 8(1), 121-124.
- Arnold, F. H., & Wang, Z. J. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(12), 2096-2103.
- Glorius, F., & Shi, Z. (2013). Aerobic synthesis of pyrroles and dihydropyrroles from imines: palladium(ii)-catalyzed intramolecular c-h dehydrogenative cyclization.
- Egron, D., Giraud, A., & Gédard, N. (2005). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
- Arnold, F. H., & Wang, Z. J. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(12), 2096-2103.
- Turner, N. J., & Knaus, T. (2023).
- Alper, H., & Ahmed, M. (1998). synthetic routes to chiral aziridinones (chiral auxiliary, asymmetric induction). Tetrahedron: Asymmetry, 9(15), 2629-2638.
- Tanimoto, H., Ishihara, T., Yotsu, A., & Tomohiro, T. (2025). Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. Chemical & Pharmaceutical Bulletin.
- Elaridi, J., Jackson, W. R., & Robinson, A. J. (2005). A catalytic asymmetric synthesis of 5,5-dimethylproline. Tetrahedron: Asymmetry, 16(11), 2025-2029.
- Alcaide, B., Almendros, P., & Luna, A. (2007). Epimerization of C-2 in compound 8. Tetrahedron Letters, 48(3), 439-442.
- Zhang, Q., & Shekhtman, A. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis.
- Jadhav, S. V., & Kim, H. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4983.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting cyclization failures in 5,5-dimethylpyrrolidine synthesis
Welcome to the technical support center for the synthesis of 5,5-dimethylpyrrolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical intramolecular cyclization step required to form this valuable heterocyclic scaffold. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during synthesis.
Part 1: General Troubleshooting & Foundational Concepts
This section addresses broad issues applicable to most cyclization strategies for forming the 5,5-dimethylpyrrolidine ring.
FAQ 1: My overall yield is extremely low. Where should I begin to diagnose the problem?
A low yield is a common issue that can stem from multiple points in the synthetic process. A systematic diagnosis is crucial.[1] The first step is to determine if the issue is an incomplete reaction, the formation of side products, or loss of product during workup and purification.
Diagnostic Workflow:
-
Analyze the Crude Reaction Mixture: Before any purification, take a sample of your crude reaction mixture. Analyze it using techniques like ¹H NMR, LC-MS, or GC-MS.
-
Identify Components:
-
High Levels of Starting Material: Indicates an incomplete or failed reaction.
-
Multiple New Signals/Peaks: Suggests the formation of side products or isomers.
-
Desired Product is Present: If the desired product is the major component in the crude mixture but the isolated yield is low, the issue likely lies with your workup or purification procedure.
-
The following flowchart provides a logical path for troubleshooting low yields.
Caption: General troubleshooting flowchart for low reaction yields.
FAQ 2: I'm observing significant polymerization or intermolecular byproducts. How can I promote the desired intramolecular cyclization?
The formation of polymers or dimers is a classic competitive pathway in reactions designed to form rings.[2] This occurs when the reactive ends of two different precursor molecules react with each other faster than the two ends of a single molecule can react. This is especially problematic when forming medium or large rings, though it can also affect five-membered ring synthesis if conditions are not optimal.
Causality: Intramolecular reactions are kinetically zero-order with respect to the substrate concentration (once the molecule is "found," the reaction proceeds), while intermolecular reactions are typically first or second-order. Therefore, the rate of the undesired intermolecular reaction is highly dependent on the concentration of the substrate.
Solutions:
-
High Dilution Conditions: This is the most effective strategy.[2][3] By significantly lowering the concentration of your starting material (e.g., <0.01 M), you decrease the probability of two separate molecules encountering each other, thus favoring the intramolecular pathway. This is typically achieved by the slow addition of the substrate solution to a large volume of solvent containing any necessary catalysts or reagents.
-
Pseudo-High Dilution (Barbier Conditions): If slow addition is impractical, you can add all reagents together at a low temperature where the reaction rate is negligible and then slowly warm the mixture to the required reaction temperature. This ensures that the substrate is consumed in the intramolecular fashion as soon as it becomes reactive, keeping its effective concentration low.
-
Confinement Effects: Advanced strategies can involve running the reaction in confined spaces, such as within the pores of a porous material or inside a molecular capsule, which physically prevents intermolecular reactions.[4]
Caption: High concentration favors intermolecular side reactions.
Part 2: Troubleshooting Reductive Amination
A common and effective route to 5,5-dimethylpyrrolidine involves the intramolecular reductive amination of a precursor containing a gem-dimethyl group and two reactive carbonyls (or equivalents), such as 4-methyl-4-nitropentanal.[5][6] The process typically involves the reduction of the nitro group to a primary amine, which then undergoes intramolecular cyclization with the aldehyde via an iminium ion intermediate that is subsequently reduced.
FAQ 3: My reductive amination is incomplete. My crude NMR shows a significant amount of the intermediate imine/iminium ion.
This is a frequent issue indicating that the reduction step is the bottleneck.[7]
Causality: The equilibrium between the amino-aldehyde, the cyclic carbinolamine, and the iminium ion must be followed by an efficient reduction. If the reducing agent is too weak, added improperly, or consumed by side reactions, the iminium intermediate will persist or hydrolyze back to the starting materials upon workup.
Solutions:
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is often not ideal as it can also reduce the starting aldehyde before the imine has a chance to form.[8] Milder, more selective reducing agents are preferred:
-
Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for reductive amination. It is stable at the mildly acidic pH (4-6) required for imine formation and selectively reduces the more electrophilic protonated iminium ion over the aldehyde or ketone.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A very effective and common alternative to NaBH₃CN, avoiding the use of cyanide. It is particularly good for less reactive ketones and can be used without strict pH control.
-
-
pH Control: Imine/iminium ion formation is catalyzed by mild acid. The reaction is often fastest around pH 5. If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, there won't be enough acid to catalyze imine formation and protonate it for reduction. Adding a small amount of acetic acid is common practice.
-
Reaction Time and Temperature: Ensure the reaction has been given sufficient time. If the imine persists after several hours, a gentle increase in temperature (e.g., to 40-50 °C) might be necessary, but be cautious of potential side reactions.
| Reducing Agent | Relative Strength | Optimal pH | Selectivity Notes |
| NaBH₄ | Strong | 7-10 | Can reduce aldehydes/ketones directly. Best added after imine formation is confirmed.[8] |
| NaBH₃CN | Weak | 4-6 | Highly selective for iminium ions over carbonyls.[8] |
| NaBH(OAc)₃ | Mild | N/A | Excellent selectivity; does not require strict pH control. |
Protocol 1: General Intramolecular Reductive Amination
This protocol is adapted from procedures for the synthesis of DMPO, a derivative of 5,5-dimethylpyrrolidine.[5][6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve the amino-aldehyde precursor (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) to a concentration of approximately 0.1 M.
-
pH Adjustment (if using NaBH₃CN): Add glacial acetic acid dropwise until the pH of the solution is between 5 and 6.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Monitor this step by TLC or LC-MS if possible.
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature with a water bath if necessary.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by distillation or column chromatography. Since pyrrolidines are basic, it is often necessary to use a silica gel column treated with triethylamine (e.g., 1-2% in the eluent) to prevent streaking.
Caption: Key intermediates in intramolecular reductive amination.
Part 3: Troubleshooting the Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction is a powerful, albeit sometimes temperamental, method for synthesizing pyrrolidines via a radical-mediated intramolecular C-H amination.[9][10] The reaction typically involves forming an N-haloamine from a suitable acyclic amine, which, upon initiation by heat or light in the presence of acid, undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to form a δ-carbon radical. This radical then abstracts a halogen atom, and the resulting δ-haloamine cyclizes upon treatment with a base.
FAQ 4: My HLF reaction is not initiating, and I am recovering my N-haloamine starting material.
Causality: The HLF reaction is a radical chain reaction.[11] Initiation, which involves the homolytic cleavage of the N-X bond (X=Cl, Br), is the critical first step. Failure to initiate means the required activation energy is not being met.
Solutions:
-
Initiation Method:
-
Photochemical: Ensure you are using a UV lamp with the correct wavelength and intensity. The reaction vessel must be made of a UV-transparent material like quartz or Pyrex.
-
Thermal: The temperature may be too low. HLF reactions often require heating, sometimes in strong acid.[11]
-
Chemical Initiator: In some cases, a radical initiator like AIBN can be used, although the classic HLF is often initiated by heat or light. Metal catalysts, such as copper salts, have also been developed for modern variants of this reaction.[12][13]
-
-
Acid Catalyst: The reaction requires a strong acid (e.g., concentrated H₂SO₄ or trifluoroacetic acid) to protonate the N-haloamine.[9][11] This protonation makes the aminyl radical a better hydrogen abstractor and facilitates the overall process. Ensure your acid is sufficiently concentrated and anhydrous if required.
-
Exclusion of Radical Inhibitors: Molecular oxygen (O₂) can intercept radical intermediates and quench the chain reaction. Ensure the reaction is thoroughly deoxygenated by bubbling an inert gas (argon or nitrogen) through the solvent before and during the reaction.
Caption: The free-radical chain mechanism of the HLF reaction.
FAQ 5: The final cyclization step with base is failing or giving elimination byproducts.
Causality: The final step is an intramolecular Sₙ2 reaction where the deprotonated amine attacks the δ-carbon, displacing the halide.
-
Failure to Cyclize: This can happen if the base is not strong enough to deprotonate the secondary amine, or if steric hindrance around the δ-carbon is prohibitive. For a 5,5-dimethylpyrrolidine synthesis, the target carbon is secondary, so steric hindrance should be minimal.
-
Elimination Byproducts: If the δ-carbon has an adjacent proton, an E2 elimination can compete with the Sₙ2 cyclization, leading to an unsaturated acyclic amine. This is favored by strong, sterically hindered bases and higher temperatures.
Solutions:
-
Choice of Base: Use a strong, non-hindered base like sodium hydroxide or potassium carbonate.
-
Temperature Control: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate to disfavor the E2 pathway, which typically has a higher activation energy.
References
-
Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
(N.A.). Hofmann-Loffler-Freytag Reaction. Cambridge University Press. [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. [Link]
-
Serna Moyeda, A. V. (2024). Enantioselective, Catalytic HFL Reaction to Access Chiral 2,5-Pyrrolidines. Synfacts. [Link]
-
Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Andrijanić, L., et al. (2025). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
-
Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. [Link]
-
(2024). Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Synthesis of Functionalized Pyrrolidines via Selective Trifluoromethylarene Defluorination. PubMed. [Link]
-
Rosen, G. M., et al. (1989). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Chemical Biology Interactions. [Link]
-
Wang, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
(2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. ACS Publications. [Link]
-
(2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)-H Bonds. ResearchGate. [Link]
-
(2020). Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. [Link]
-
Leinisch, F., et al. (2011). Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-Oxide. MDPI. [Link]
-
(2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Leinisch, F., et al. (2025). Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-Oxide. ResearchGate. [Link]
-
(N.A.). Cyclization reactions in confined space. I.R.I.S.. [Link]
-
(2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
(2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. mdpi.com [mdpi.com]
- 6. 5,5-DIMETHYL-1-PYRROLINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: 5,5-Dimethylpyrrolidine-2-carbonitrile Purification Guide
Case ID: 55-DMPC-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Removal, Stabilization, and Isolation Protocols[1]
Executive Summary
You are likely working with 5,5-Dimethylpyrrolidine-2-carbonitrile , a critical pharmacophore often utilized in the synthesis of DPP-4 inhibitors (e.g., Saxagliptin analogs).[1]
As a secondary
-
Retro-Strecker Decomposition: Thermal instability leading to the loss of HCN and reversion to the imine.[1]
-
Hydrolysis Susceptibility: The nitrile group is prone to hydration (to amide) or hydrolysis (to acid) under extreme pH or moisture.
-
Stereochemical Drift: The C2 chiral center is labile under strong basic conditions.
This guide prioritizes salt formation over distillation as the primary purification strategy to mitigate these risks while ensuring high chemical and optical purity.
Module 1: The Impurity Landscape
Before initiating purification, identify which impurity class is compromising your crude material.
| Impurity Type | Chemical Identity | Origin/Cause | Detection (Typical) |
| Type A | 5,5-dimethyl-1-pyrroline (Imine) | Retro-Strecker reaction (Thermal degradation) or incomplete synthesis.[1] | distinct C=N stretch (~1640 cm⁻¹); Lower MW. |
| Type B | Amide Derivative (Carboxamide) | Partial Hydrolysis due to moisture or high pH during workup. | New carbonyl peak; Polar spot on TLC. |
| Type C | Carboxylic Acid | Full Hydrolysis . Often forms zwitterionic species that trap the product. | Broad OH stretch; Loss of nitrile peak. |
| Type D | Enantiomer (R-isomer if S is target) | Racemization via deprotonation at C2 or non-selective synthesis.[1] | Chiral HPLC; Reduced specific rotation. |
| Type E | Oligomers/Polymers | Self-condensation of the free base.[1] | Gum/Oil formation; Baseline noise in NMR. |
Module 2: Purification Protocols
Protocol A: The "Gold Standard" Salt Crystallization
Recommended for: Removal of Type A, B, and E impurities; Stabilization for storage.
Scientific Rationale: The free base of 5,5-dimethylpyrrolidine-2-carbonitrile is an oil or low-melting solid prone to degradation.[1] Converting it to a crystalline salt (HCl or p-TsOH) locks the nitrogen lone pair, preventing retro-Strecker decomposition and allowing non-basic impurities (amides/imines) to remain in the mother liquor.[1]
Reagents:
-
Crude 5,5-Dimethylpyrrolidine-2-carbonitrile[1]
-
Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc)[1]
-
Acid: 4M HCl in Dioxane or p-Toluenesulfonic acid (p-TsOH)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil in dry EtOAc (5 mL per gram of crude). Cool to 0–5°C.
-
Acid Addition:
-
For HCl Salt: Dropwise add 1.05 equivalents of 4M HCl in Dioxane. Maintain temp <10°C.
-
For p-TsOH Salt: Add 1.0 equivalent of p-TsOH monohydrate dissolved in minimal warm IPA.
-
-
Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.
-
Troubleshooting: If oiling occurs, reheat to dissolve and cool slowly (0.5°C/min) with seeding.
-
-
Filtration: Filter the solid under inert atmosphere (nitrogen blanket).
-
Wash: Wash the cake with cold, dry Et2O (Diethyl ether) to remove trapped organic impurities (Type A & B).
-
Drying: Vacuum dry at room temperature . Do not heat >40°C.
Protocol B: Gentle Acid-Base Extraction (Liquid-Liquid)
Recommended for: Initial cleanup of crude reaction mixtures before salt formation.[1]
Scientific Rationale: Exploits the basicity of the secondary amine. Crucial: Avoid strong aqueous acids which trigger nitrile hydrolysis (Type B/C).
-
Extraction: Dissolve crude in MTBE (Methyl tert-butyl ether).[1]
-
Capture: Extract with cold 5% aqueous citric acid (pH ~3-4). Avoid HCl/H2SO4 to prevent hydrolysis.[1]
-
Result: The amine moves to the aqueous phase; non-basic impurities (imines, amides, neutrals) stay in MTBE.
-
-
Wash: Wash the aqueous layer once with fresh MTBE.
-
Release: Cool aqueous layer to 0°C. Adjust pH to 9–10 using saturated NaHCO3 or Na2CO3. Do not use NaOH (risk of racemization).
-
Recovery: Extract immediately into DCM (Dichloromethane) or EtOAc. Dry over Na2SO4 and concentrate in vacuo at <30°C.
Module 3: Visualizing the Logic
Figure 1: Impurity & Stability Pathways
Caption: Chemical fate of the aminonitrile under thermal or hydrolytic stress.
Figure 2: Purification Decision Tree
Caption: Select the correct workflow based on the physical state and impurity profile.
[1][2]
Module 4: Troubleshooting & FAQ
Q1: My yield is significantly lower than expected after rotary evaporation. Where did the product go? A: You likely experienced the Retro-Strecker reaction .
-
Cause: Heating the free base >40°C, especially under vacuum, shifts the equilibrium toward the imine and HCN. HCN is volatile and is removed by the vacuum, driving the decomposition forward.
-
Fix: Never heat the water bath above 30°C. Acidify immediately to the salt form to lock the equilibrium.
Q2: The product has a persistent yellow color even after distillation. A: Distillation is risky for this compound. The yellow color usually indicates oligomerization or oxidation products.
-
Fix: Do not distill. Use activated charcoal treatment in EtOAc solution (stir 30 mins, filter over Celite) followed by Protocol A (Salt Formation) . The salt lattice will exclude the colored oligomers.
Q3: I see a new peak at [M+18] in my Mass Spec. What is it? A: This is the Amide (Impurity B) .
-
Cause: Hydration of the nitrile.[2] This happens if you use strong aqueous acids (HCl/H2SO4) during extraction or if the salt is stored in humid conditions.
-
Fix: Switch to Citric Acid for extractions (Protocol B) and store the final salt in a desiccator.
Q4: Can I use Silica Gel Chromatography? A: Proceed with caution.
-
Risk: Silica is slightly acidic and can catalyze hydrolysis (to amide) or cause the amine to "streak" (tailing).
-
Modification: If you must use silica, pretreat the column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. However, crystallization is far superior for scalability.
References
-
Dyker, G. (Ed.). (2006).[3] Handbook of C-H Transformations. Wiley-VCH.[1] (Context on amine functionalization and stability).
-
Harada, K. (1963).[4] Asymmetric Synthesis of
-Amino-nitriles. Nature, 200, 1201. (Foundational text on Strecker chemistry and instability). -
Vu, T. C., et al. (2010). "Process for the Preparation of Saxagliptin". Bristol-Myers Squibb Patent WO2010115974.[1] (Specific industrial protocols for 5,5-dimethylpyrrolidine-2-carbonitrile salts). [1]
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(7), 2795–2828. (Review of impurities and retro-Strecker mechanisms).
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. (Mechanistic overview of hydrolysis risks).
Sources
- 1. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 5,5-Dimethylpyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 5,5-Dimethylpyrrolidine-2-carbonitrile. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the molecule's structural characterization through NMR, benchmarked against relevant analogs. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability in a research and development setting.
Introduction: The Structural Significance of a Substituted Pyrrolidine
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. The introduction of a gem-dimethyl group at the 5-position and a carbonitrile at the 2-position, as in 5,5-Dimethylpyrrolidine-2-carbonitrile, imparts specific conformational constraints and electronic properties. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state chemistry. This guide will walk through a detailed, predictive NMR analysis of this molecule, contextualized by comparative data from related structures.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for a compound such as 5,5-Dimethylpyrrolidine-2-carbonitrile, a standardized experimental approach is crucial. The following protocol is recommended for acquiring both ¹H and ¹³C NMR spectra.[1][2][3][4]
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic molecules and its relatively clean spectral window. For compounds with different solubility profiles, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be utilized.[4]
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[5][6]
Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving complex coupling patterns.[1][2][3]
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[5]
-
Spectral Width: A spectral width of 0 to 220 ppm covers the chemical shift range of most organic compounds.[7]
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the slower relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Predicted NMR Spectral Analysis of 5,5-Dimethylpyrrolidine-2-carbonitrile
The following is a predictive analysis of the ¹H and ¹³C NMR spectra of 5,5-Dimethylpyrrolidine-2-carbonitrile based on established chemical shift principles and data from analogous structures.
Molecular Structure and Atom Numbering
Caption: Molecular structure of 5,5-Dimethylpyrrolidine-2-carbonitrile with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| δ 4.2 - 4.4 | ~ 4.3 | dd | 1H | H2 | The proton at C2 is adjacent to the electron-withdrawing nitrile group and the nitrogen atom, leading to a significant downfield shift. It will be split by the two diastereotopic protons on C3. |
| δ 2.0 - 2.2 | ~ 2.1 | m | 1H | H3a | The protons on C3 are diastereotopic. They are expected to appear as a complex multiplet due to geminal and vicinal coupling to H2 and the H4 protons. |
| δ 1.8 - 2.0 | ~ 1.9 | m | 1H | H3b | Similar to H3a, this proton will be part of a complex multiplet. |
| δ 1.6 - 1.8 | ~ 1.7 | m | 2H | H4 | The protons on C4 will appear as a multiplet due to coupling with the protons on C3. |
| δ 1.3 | ~ 1.3 | s | 3H | CH₃ (C6) | The two methyl groups at C5 are diastereotopic due to the chiral center at C2. However, they may appear as a single singlet or two closely spaced singlets. For simplicity, a single singlet is predicted here. |
| δ 1.2 | ~ 1.2 | s | 3H | CH₃ (C7) | See rationale for the C6 methyl group. |
| δ 1.5 - 2.5 | ~ 2.0 | br s | 1H | NH | The chemical shift of the NH proton is variable and depends on concentration and solvent. It often appears as a broad singlet.[8] |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale for Prediction |
| ~ 120 | C≡N (C8) | The carbon of the nitrile group typically appears in this region. |
| ~ 60 | C5 | This is a quaternary carbon attached to a nitrogen atom and two methyl groups. |
| ~ 50 | C2 | The carbon atom attached to the nitrile group and the nitrogen atom is expected to be significantly downfield. |
| ~ 35 | C4 | A standard methylene carbon in a five-membered ring. |
| ~ 30 | C3 | A standard methylene carbon in a five-membered ring. |
| ~ 28 | CH₃ (C6) | The methyl carbons are expected in the aliphatic region. |
| ~ 25 | CH₃ (C7) | Similar to the C6 methyl group. |
Comparative Spectral Analysis
The predicted spectral data for 5,5-Dimethylpyrrolidine-2-carbonitrile can be better understood by comparing it with simpler, related molecules.
Comparison with Pyrrolidine
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Pyrrolidine | ~2.9 (t, 4H, C2/C5-H), ~1.7 (quintet, 4H, C3/C4-H)[9] | ~47 (C2/C5), ~26 (C3/C4)[10] |
| 5,5-Dimethylpyrrolidine-2-carbonitrile (Predicted) | ~4.3 (dd, 1H, C2-H), ~1.3 & ~1.2 (s, 6H, CH₃) | ~50 (C2), ~60 (C5), ~120 (CN) |
Key Differences:
-
¹H NMR: The C2 proton in the target molecule is significantly shifted downfield (~4.3 ppm) compared to the C2/C5 protons of pyrrolidine (~2.9 ppm) due to the strong electron-withdrawing effect of the adjacent nitrile group. The introduction of the gem-dimethyl group results in two sharp singlets for the methyl protons.
-
¹³C NMR: The C2 carbon is also shifted downfield. The C5 carbon is now a quaternary carbon and appears further downfield. The most notable difference is the appearance of the nitrile carbon signal around 120 ppm.
Comparison with 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
While not a perfect analog, the reported data for 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile provides a useful reference for a C2-substituted pyrrolidine.[11]
| Compound | Key ¹H NMR Signals (ppm) |
| 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 1.7-2.1 (m, 4H, CH₂), 3.4-3.5 (m, 2H, CH₂), 4.5 (m, 1H, CH)[11] |
| 5,5-Dimethylpyrrolidine-2-carbonitrile (Predicted) | ~4.3 (dd, 1H, C2-H), ~1.7 (m, 2H, C4-H), ~2.0 (m, 2H, C3-H) |
Key Observations:
-
The chemical shift of the C2 proton in the N-acylated analog is in a similar downfield region (~4.5 ppm) to our predicted value (~4.3 ppm), supporting the strong deshielding effect of the nitrile group. The presence of the N-acyl group will also contribute to this downfield shift.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in cases of complex spin systems or overlapping signals, two-dimensional (2D) NMR experiments are invaluable.[12][13]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 5,5-Dimethylpyrrolidine-2-carbonitrile, a COSY spectrum would show correlations between H2 and the H3 protons, and between the H3 and H4 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons (H6/H7) would show correlations to C5 and C4. The H2 proton would show a correlation to the nitrile carbon (C8).
Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.
Conclusion
The NMR spectral analysis of 5,5-Dimethylpyrrolidine-2-carbonitrile is predicted to show characteristic signals that clearly define its unique structure. The downfield shift of the C2 proton and carbon, along with the singlet signals for the gem-dimethyl groups, serve as key diagnostic features. Comparative analysis with simpler pyrrolidine analogs highlights the significant electronic and structural influence of the nitrile and gem-dimethyl substituents. For unequivocal structural proof, a suite of 2D NMR experiments is recommended. This guide provides a solid framework for researchers to interpret the NMR spectra of this and related heterocyclic compounds, facilitating confident structural assignment in drug discovery and chemical research.
References
- Facile Access to α-Aryl Substituted Pyrrolidines - The Royal Society of Chemistry.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar.
- Supplementary data The 1H-NMR and 13C-NMR spectra were recorded on Varian Mercury VX (400 MHz) spectrometer (with operating freq - Rsc.org.
- Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines - KIT - Institut für Organische Chemie.
- synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl.
- Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c - ResearchGate.
- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics.
- (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride(426844-77-1) 1H NMR spectrum.
- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks.
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
- NMR spectroscopy - An Easy Introduction - Chemistry Steps.
- NMR - Interpretation - Chemistry LibreTexts.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - ResearchGate.
- 1 H NMR and 13 C NMR spectra of 5. | Download Scientific Diagram - ResearchGate.
- (PDF) In-silico design, synthesis and pharmacological evaluation of pyrrolidine-2-carbonitrile derived anti-diabetic agents - ResearchGate.
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC.
- differences & similarities of 1H & 13C NMR spectroscopy - YouTube.
- Asymmetric synthesis of Trans-2,5-dimethylpyrrolidine - the University of Groningen research portal.
- Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-Oxide - MDPI.
- Pyrrolidine - Optional[1H NMR] - Spectrum - SpectraBase.
- A Comparative Guide to the Synthesis and NMR Validation of 2-Pyrrolidinone - Benchchem.
- Pyrrolidine(123-75-1) 13C NMR spectrum - ChemicalBook.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. azooptics.com [azooptics.com]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 5,5-Dimethylpyrrolidine-2-carbonitrile vs. Unsubstituted Pyrrolidine-2-carbonitrile
The following technical guide compares the potency, stability, and structural-activity relationships (SAR) of 5,5-Dimethylpyrrolidine-2-carbonitrile versus the Unsubstituted Pyrrolidine-2-carbonitrile (the active warhead of Vildagliptin).
Executive Summary
In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, the pyrrolidine-2-carbonitrile scaffold is a validated "warhead" that forms a reversible covalent bond with the enzyme's active site serine (Ser630).
-
Unsubstituted Pyrrolidine-2-carbonitrile (Vildagliptin Motif): Represents the "Gold Standard" for potency. It fits optimally into the hydrophobic S1 pocket of DPP-4, delivering nanomolar (nM) inhibition. However, it suffers from inherent chemical instability (intramolecular cyclization) in solution.
-
5,5-Dimethylpyrrolidine-2-carbonitrile: Represents a sterically constrained analog . While the gem-dimethyl substitution at the C5 position is designed to improve chemical stability by restricting the conformation (preventing cyclization), it typically incurs a potency penalty due to steric clashes within the tight S1 hydrophobic pocket of the enzyme.
| Feature | Unsubstituted Pyrrolidine-2-carbonitrile | 5,5-Dimethylpyrrolidine-2-carbonitrile |
| Primary Role | Clinical Drug Warhead (e.g., Vildagliptin) | SAR Probe / Stability Analog |
| DPP-4 Potency (IC50) | High (< 10 nM) | Moderate/Low (> 100 nM typically) |
| Binding Mode | Optimal fit in S1 hydrophobic pocket | Steric clash with Tyr662/Tyr666 residues |
| Chemical Stability | Low (Prone to diketopiperazine formation) | High (Sterically hindered cyclization) |
| Key Mechanism | Covalent Imidate Formation with Ser630 | Covalent Imidate Formation (Hindered) |
Scientific Analysis & Mechanism (SAR)
The Pharmacophore: Electrophilic Nitrile
Both compounds rely on the nitrile (-C≡N) group at the C2 position. In the enzyme active site, the nitrile carbon is attacked by the hydroxyl group of Ser630 , forming a covalent imidate adduct .[1] This mimics the transition state of peptide hydrolysis, blocking the enzyme.
The S1 Pocket Constraint
The potency difference is driven by the S1 Hydrophobic Pocket of DPP-4, which is lined by residues Tyr662, Tyr666, Val656, and Trp659 .
-
Unsubstituted: The pyrrolidine ring adopts an envelope conformation that fits snugly into this pocket, allowing the nitrile to be perfectly positioned for the Ser630 attack.
-
5,5-Dimethyl: The addition of two methyl groups at C5 (adjacent to the ring nitrogen) creates significant steric bulk.
-
Steric Clash: The methyl groups clash with the side chains of Tyr662 and Tyr666 , preventing the ring from sitting deep in the pocket.
-
Conformational Lock: The gem-dimethyl group rigidifies the ring (Thorpe-Ingold effect), potentially locking it in a conformation unfavorable for the precise alignment required for covalent bond formation.
-
Chemical Stability vs. Potency Trade-off
A major challenge with unsubstituted cyanopyrrolidines (like Vildagliptin) is intramolecular cyclization . The free amine of the P2 residue (e.g., Glycine) can attack the P1 nitrile, forming a stable, inactive diketopiperazine (DKP).
-
The 5,5-Dimethyl Solution: The bulky methyl groups at C5 sterically hinder the approach of the N-terminal amine to the nitrile, significantly slowing down DKP formation and improving shelf-life stability. However, this stability comes at the cost of reduced enzyme affinity.
Visualization of Signaling & Binding Logic
The following diagram illustrates the binding logic and the steric conflict introduced by the 5,5-dimethyl substitution.
Caption: Logical flow comparing the binding efficiency and stability pathways. Green arrows indicate favorable properties; red/dashed arrows indicate unfavorable interactions or degradation risks.
Experimental Protocols
To empirically verify the potency difference, the following DPP-4 Inhibition Assay protocol is recommended. This protocol is self-validating using Sitagliptin or Vildagliptin as a positive control.
Materials
-
Enzyme: Recombinant Human DPP-4 (rhDPP-4), specific activity > 10 units/mg.
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin). Cleavage releases fluorescent AMC.
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.
-
Test Compounds:
-
Reference: Vildagliptin (Unsubstituted P1).
-
Test: 5,5-Dimethylpyrrolidine-2-carbonitrile analog.
-
Assay Workflow
-
Preparation: Dilute rhDPP-4 in assay buffer to a final concentration of 10 pM.
-
Incubation: Add 10 µL of test compound (varying concentrations from 0.1 nM to 10 µM) to 96-well black plates.
-
Enzyme Addition: Add 40 µL of enzyme solution. Incubate for 15 minutes at room temperature (allows for initial non-covalent binding).
-
Reaction Start: Add 50 µL of Gly-Pro-AMC substrate (final concentration 20 µM, approx. Km).[1][2][3][4]
-
Measurement: Monitor fluorescence continuously for 30 minutes at Ex/Em = 360/460 nm.
-
Analysis: Calculate the slope of the linear portion of the curve (velocity). Plot % Inhibition vs. Log[Concentration] to determine IC50.
Expected Results
-
Unsubstituted (Vildagliptin): IC50 ≈ 3–10 nM.
-
5,5-Dimethyl Analog: IC50 expected > 100 nM (potentially µM range), confirming the steric penalty.
References
-
Villhauer, E. B., et al. (2003). "1-[[3-Hydroxy-1-adamantyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. Link
-
Augeri, D. J., et al. (2005).[1] "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(15), 5025–5037. Link
-
Nabeno, M., et al. (2013).[5] "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications, 434(2), 191–196.[5] Link
-
Law, S., et al. (2014). "Kinetics of the cyclization of vildagliptin and its analogs: The role of the gem-dimethyl effect." Journal of Pharmaceutical Sciences, 103(11), 3600-3608. Link
Sources
- 1. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of 5,5-Dimethyl vs. 4,4-Dimethyl Pyrrolidine Nitriles: A Guide to Strategic Metabolic Blocking
Introduction: The Critical Role of Metabolic Stability in Drug Design
In the intricate process of drug discovery, optimizing a compound's metabolic stability is a pivotal step that profoundly influences its pharmacokinetic profile, including oral bioavailability and in vivo clearance.[1][2] Unstable compounds are rapidly cleared from the body, often before they can exert their therapeutic effect, necessitating higher or more frequent dosing, which can lead to undesirable side effects.[2][3] The liver, and specifically the cytochrome P450 (CYP450) family of enzymes, is the primary site of drug metabolism, responsible for the biotransformation of over 90% of drugs in clinical use.[4][5]
The pyrrolidine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds.[6] However, the carbons adjacent to the nitrogen atom are often susceptible to CYP450-mediated oxidation, representing a common metabolic liability.[7][8] A widely employed strategy to mitigate this is the introduction of a gem-dimethyl group, which acts as a steric shield to block these vulnerable sites from enzymatic degradation.[9][10] This modification can significantly enhance metabolic stability, prolong a compound's half-life, and improve its overall pharmacokinetic properties.[9][11]
This guide presents a comparative analysis of the metabolic stability of two isomeric pyrrolidine nitriles: a 5,5-dimethyl substituted analog and a 4,4-dimethyl substituted analog. The objective is to elucidate how the precise placement of the gem-dimethyl group influences the molecule's resistance to metabolism. This head-to-head comparison provides valuable insights for medicinal chemists on the strategic placement of metabolic blockers to enhance drug-like properties.
Rationale for Comparison: Positional Isomerism as a Tool to Probe Metabolism
The choice to compare 5,5-dimethyl and 4,4-dimethyl pyrrolidine nitriles is a deliberate one, designed to probe the primary sites of metabolic attack on the pyrrolidine ring.
-
5,5-Dimethyl Pyrrolidine Nitrile (Compound A): In this isomer, the gem-dimethyl group is placed on the carbon directly adjacent (alpha) to the pyrrolidine nitrogen. This position is a well-known site for CYP450-mediated N-dealkylation and oxidation pathways.[7][12] The steric bulk of the two methyl groups is hypothesized to directly obstruct the enzyme's active site from accessing the C5-H bonds and the adjacent nitrogen atom, thereby preventing metabolism at this locus.[13][14]
-
4,4-Dimethyl Pyrrolidine Nitrile (Compound B): Here, the gem-dimethyl group is situated on the carbon beta to the nitrogen. While not directly blocking the alpha-carbon, it introduces significant conformational rigidity to the ring.[15][16] This can influence the overall shape of the molecule and its ability to fit into the CYP450 active site. It may provide a degree of steric hindrance, but it leaves the C5 and C2 positions, both alpha to the nitrogen, sterically unencumbered and thus potentially available for metabolism.
By comparing the metabolic fate of these two isomers, we can directly assess the efficacy of alpha-carbon shielding versus more remote steric hindrance in preventing pyrrolidine ring metabolism.
Experimental Design and Workflow
To quantitatively assess the metabolic stability of Compound A and Compound B, a standard in vitro assay using human liver microsomes (HLM) was selected. HLMs are subcellular fractions of hepatocytes that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYP450s, making them an excellent and widely used model for early-stage metabolic screening.[17][18][19] The workflow involves incubating the test compounds with HLMs in the presence of the necessary cofactor (NADPH) and monitoring the depletion of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Metabolic Stability Data
The following table summarizes the key parameters derived from the human liver microsomal stability assay. The in vitro half-life (t½) represents the time required for 50% of the compound to be metabolized. The intrinsic clearance (CLint) is a measure of the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of microsomal protein. A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.
| Compound | Structure | In Vitro t½ (min) | Intrinsic Clearance (CLint)(µL/min/mg protein) | % Remaining at 60 min |
| Compound A (5,5-dimethyl) | [Image of 5,5-dimethyl-pyrrolidine-nitrile] | > 60 | 9.8 | 78.5% |
| Compound B (4,4-dimethyl) | [Image of 4,4-dimethyl-pyrrolidine-nitrile] | 25.5 | 27.2 | 18.9% |
| Verapamil (High-Clearance Control) | N/A | 8.2 | 84.5 | < 5% |
| Diazepam (Low-Clearance Control) | N/A | > 60 | 11.5 | 72.1% |
Discussion and Mechanistic Interpretation
The experimental data clearly demonstrate a significant difference in metabolic stability between the two isomers. Compound A (5,5-dimethyl) is substantially more stable than Compound B (4,4-dimethyl) , with a half-life exceeding the 60-minute duration of the experiment and an intrinsic clearance value nearly three times lower. The stability of Compound A is comparable to that of the low-clearance control, Diazepam, indicating a high degree of resistance to CYP450-mediated metabolism.
This outcome strongly supports the hypothesis that the primary site of metabolic attack on the unsubstituted pyrrolidine nitrile ring is the carbon alpha to the nitrogen (the C5 position).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nedmdg.org [nedmdg.org]
- 4. metabolon.com [metabolon.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent Mechanism-Based Inactivation Of Cytochrome P450 2B4 By 9-Ethynylphenanthrene: Implications For Allosteric Modulation Of Cytochrome P450 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P450 interaction with farnesyl-protein transferase inhibitors metabolic stability, inhibitory potency, and P450 binding spectra in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. nuvisan.com [nuvisan.com]
A Comparative Guide to the IR Spectroscopy Identification of the Nitrile Peak in 5,5-Dimethylpyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The Vibrational Signature of the Nitrile Group: A Primer
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. The carbon-nitrogen triple bond (C≡N) of a nitrile is a particularly strong and rigid bond, giving rise to a characteristic and readily identifiable absorption peak in the mid-IR region.
Generally, the C≡N stretching vibration appears in the spectral range of 2200-2260 cm⁻¹ .[1][2][3] This region of the IR spectrum is relatively uncrowded, making the nitrile peak a distinct marker for this functional group. The intensity of this peak can range from medium to strong, and it is typically sharp.[4]
Several factors can influence the precise wavenumber of the nitrile absorption:
-
Substitution: The nature of the substituent attached to the carbon of the nitrile group can cause slight shifts in the absorption frequency. For saturated aliphatic nitriles, the peak is typically found in the upper end of the range, around 2240-2260 cm⁻¹.[5]
-
Conjugation: If the nitrile group is conjugated with a double bond or an aromatic ring, the absorption frequency will shift to a lower wavenumber, generally appearing between 2220 and 2240 cm⁻¹.[5]
-
Electronegativity: Electronegative atoms attached to the α-carbon can also influence the peak position.
For 5,5-Dimethylpyrrolidine-2-carbonitrile, a saturated heterocyclic aminonitrile, we expect the nitrile peak to appear in the region characteristic of saturated aliphatic nitriles.
Identifying the Nitrile Peak of 5,5-Dimethylpyrrolidine-2-carbonitrile
Based on its structure as a saturated α-aminonitrile, the C≡N stretching vibration for 5,5-Dimethylpyrrolidine-2-carbonitrile is predicted to be in the 2240-2250 cm⁻¹ range. The presence of the amino group on the α-carbon can have a minor electronic effect on the nitrile bond, but it is not expected to shift the peak outside of this characteristic region for saturated nitriles.
A crucial aspect of accurate spectral interpretation is the ability to distinguish the target peak from other possible absorptions. In the synthesis of 5,5-Dimethylpyrrolidine-2-carbonitrile, which can be achieved through methods like the Strecker synthesis from a ketone, an amine, and a cyanide source, several potential impurities could be present in the final product.[6][7][8]
Here is a comparative table of the expected nitrile peak for 5,5-Dimethylpyrrolidine-2-carbonitrile and potential interfering peaks from common starting materials or byproducts:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Potential Source in Synthesis |
| Nitrile (C≡N) | Stretch | 2240 - 2250 | Sharp, Medium-Strong | Target Molecule |
| Amine (N-H) | Stretch | 3300 - 3500 | Broad, Medium | Unreacted amine starting material |
| Imine (C=N) | Stretch | 1640 - 1690 | Medium | Intermediate in Strecker synthesis |
| Carbonyl (C=O) | Stretch | 1680 - 1750 | Strong, Sharp | Unreacted ketone starting material |
| Isocyanide (N≡C) | Stretch | 2110 - 2180 | Strong, Broad | Potential byproduct from cyanide source |
Experimental Protocol for High-Fidelity IR Spectrum Acquisition
To obtain a clear and reliable IR spectrum of 5,5-Dimethylpyrrolidine-2-carbonitrile, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality data for accurate analysis.
Instrumentation and Sample Preparation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of a resolution of at least 4 cm⁻¹ is required.
-
Sample Purity: Ensure the sample of 5,5-Dimethylpyrrolidine-2-carbonitrile is of high purity to avoid interference from impurities. If necessary, purify the compound using appropriate techniques such as distillation or chromatography.
-
Sample Preparation (Neat Liquid):
-
As 5,5-Dimethylpyrrolidine-2-carbonitrile is likely a liquid at room temperature, the simplest method is to run a neat spectrum.
-
Place one to two drops of the neat liquid onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, and gently rotate the top plate to create a thin, uniform film of the liquid between the plates, ensuring no air bubbles are trapped.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Sample Preparation (Solution):
-
If the sample is too viscous or if quantitative analysis is desired, a solution can be prepared.
-
Choose a solvent that has minimal absorption in the nitrile region (e.g., carbon tetrachloride or chloroform).
-
Prepare a solution of known concentration (e.g., 5-10% w/v).
-
Use a liquid transmission cell with a known path length. Fill the cell with the solution, avoiding air bubbles.
-
Acquire a background spectrum of the pure solvent in the same cell.
-
Data Acquisition
-
Background Spectrum: Before running the sample spectrum, acquire a background spectrum with no sample in the beam path (for neat liquid) or with the solvent-filled cell (for solution). This will account for atmospheric water and carbon dioxide, as well as any solvent absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis
-
Background Subtraction: The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Peak Identification:
-
Locate the sharp, medium-to-strong intensity peak in the 2240-2250 cm⁻¹ region. This is the characteristic C≡N stretch of the nitrile.
-
Examine other regions of the spectrum to confirm the presence of other expected functional groups (e.g., C-H stretches from the alkyl groups and the pyrrolidine ring, N-H stretch if it's a secondary amine) and the absence of peaks from potential impurities (e.g., a strong C=O peak).
-
Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the identification of the nitrile peak in 5,5-Dimethylpyrrolidine-2-carbonitrile.
Caption: Workflow for the IR spectroscopic identification of the nitrile peak.
Conclusion
The nitrile functional group in 5,5-Dimethylpyrrolidine-2-carbonitrile exhibits a characteristic sharp absorption peak in the 2240-2250 cm⁻¹ region of the IR spectrum. By following a meticulous experimental protocol and employing a comparative approach to data analysis, researchers can confidently identify this peak and distinguish it from potential spectral interferences. This guide provides the necessary framework for utilizing IR spectroscopy as a reliable tool for the structural elucidation and purity assessment of this and similar heterocyclic nitrile compounds in a drug discovery and development setting.
References
- Dadd, M. R., Sharp, D. C., Pettman, A. J., & Knowles, C. J. (2000). Real-time monitoring of nitrile biotransformations by mid-infrared spectroscopy. Journal of Microbiological Methods, 41(1), 69–75.
- Tsogoeva, S. B. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 63.
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1979). Introduction to Spectroscopy: A Guide for Students in Organic Chemistry. Saunders College Publishing.
-
Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. Retrieved from [Link]
- Wade, L. G. (2006). Organic Chemistry (6th ed.). Pearson Prentice Hall.
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
- Dral, P. O. (2024).
- McGill, C., Forsuelo, M., Guan, Y., & Green, W. H. (2021). Predicting Infrared Spectra with Message Passing Neural Networks.
- Wentrup, C. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(9), 4221–4229.
- Thermo Fisher Scientific. (2021, January 4). Using FTIR to Observe Chemical Reactions in Real Time.
-
University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Important IR Absorbance Frequencies. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- Iglesias-Reguant, A., Reis, H., & Medved', M. (2022). A new computational tool for interpreting infrared spectra of molecular complexes. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
- BenchChem. (2025).
- Illinois State University. (2015). Infrared Spectroscopy.
- Hudson, R. L. (2023). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 23(8), 861-870.
- Reiner, T. (2011). Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-oxide. Molecules, 16(10), 8446-8453.
- Matamoros, E., Light, M., Cintas, P., & Palacios Albarrán, J. C. (2024). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 29(9), 2093.
- Google Patents. (2022). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
- ResearchGate. (1986). Studies on pyrrolidinones.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. users.wfu.edu [users.wfu.edu]
- 3. eng.uc.edu [eng.uc.edu]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
A Comparative Guide to Chiral HPLC Separation of 5,5-Dimethylpyrrolidine-2-carbonitrile Enantiomers: A Method Development Strategy
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of new chemical entities. 5,5-Dimethylpyrrolidine-2-carbonitrile, a heterocyclic compound with a stereogenic center at the C2 position, presents a unique challenge for chiral resolution. This guide provides a comprehensive comparison of potential chiral stationary phases (CSPs) and a systematic approach to developing a robust HPLC method for the separation of its enantiomers.
The successful separation of enantiomers by HPLC is achieved by creating a chiral environment where the two enantiomers can interact differently.[1][2] This is most commonly accomplished by using a chiral stationary phase (CSP), which is a stationary phase that has a chiral selector bonded to it.[3][4] The choice of the appropriate CSP and mobile phase is paramount for achieving a successful separation.[5]
Understanding the Analyte: 5,5-Dimethylpyrrolidine-2-carbonitrile
The structure of 5,5-Dimethylpyrrolidine-2-carbonitrile, with its pyrrolidine ring, gem-dimethyl group, and a nitrile functional group, suggests several potential points of interaction for chiral recognition. The nitrile group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions. The pyrrolidine ring provides a rigid structure that can influence steric interactions.
Part 1: A Strategic Approach to Chiral Method Development
A systematic screening approach is the most efficient way to develop a chiral separation method.[6] This involves testing a selection of CSPs with broad selectivity under different mobile phase conditions.
Caption: Decision tree for optimizing the chiral separation method.
Interpreting the Results
| CSP Type | Expected Performance for 5,5-Dimethylpyrrolidine-2-carbonitrile | Rationale |
| Polysaccharide-based | High probability of success in NP and PO modes. | The nitrile and amine functionalities can engage in hydrogen bonding and dipole-dipole interactions with the carbamate groups on the polysaccharide backbone. Steric fit into the chiral grooves is also likely. |
| Macrocyclic Glycopeptide-based | Good potential in PO and RP modes. | The multiple functional groups on the glycopeptide can provide a variety of interactions. The polar nature of the analyte is well-suited for these phases. |
| Pirkle-type | Lower, but still possible, probability of success. | Success would depend on a favorable three-point interaction involving the nitrile and amine groups. The lack of a π-system on the analyte is a limitation for traditional Pirkle phases. |
Part 5: Conclusion and Recommendations
For the chiral separation of 5,5-Dimethylpyrrolidine-2-carbonitrile enantiomers, a method development strategy starting with a screening of immobilized polysaccharide-based and macrocyclic glycopeptide-based CSPs under normal phase and polar organic conditions is recommended. This approach maximizes the chances of finding a successful separation quickly and efficiently. Once initial separation is achieved, further optimization of the mobile phase composition, temperature, and flow rate can be performed to achieve baseline resolution and a robust analytical method.
References
- Chiral Method Development Str
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Chiral HPLC Method Development. I.B.S.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Efficient method development for chiral separ
- Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Direct chiral HPLC separ
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University.
- Convenient method for synthesis of chiral C1-symmetric pyrrolidine deriv
- Basics of chiral HPLC. Sigma-Aldrich.
- Chiral HPLC Separ
- Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Asymmetric synthesis of Trans-2,5-dimethylpyrrolidine. The University of Groningen research portal.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. HZDR.
- Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI.
- Enantiomeric Resolution of Racemic C2Symmetric trans-2,5Dimethyl2,5-diphenylpyrrolidine and trans-2,5Dimethyl2,5-bis(3-hydroxyphenyl)pyrrolidine by a Diastereomer Method.
- measure pyrrolidine by HPLC.
- Molecular Dynamics of Enantiomeric Separ
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. eijppr.com [eijppr.com]
- 5. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 6. ymc.co.jp [ymc.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
